molecular formula C21H36O B1217947 3-Pentadecylphenol CAS No. 501-24-6

3-Pentadecylphenol

カタログ番号: B1217947
CAS番号: 501-24-6
分子量: 304.5 g/mol
InChIキー: PTFIPECGHSYQNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Pentadecylphenol is a member of phenols.
This compound has been reported in Schistochila appendiculata, Tapirira obtusa, and other organisms with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-pentadecylphenol
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InChI

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h15,17-19,22H,2-14,16H2,1H3
Source PubChem
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InChI Key

PTFIPECGHSYQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H36O
Source PubChem
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DSSTOX Substance ID

DTXSID9060108
Record name Phenol, 3-pentadecyl-
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Molecular Weight

304.5 g/mol
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Physical Description

Solid
Record name 3-Pentadecylphenol
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CAS No.

501-24-6
Record name Hydrogenated cardanol
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Record name 3-Pentadecylphenol
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Record name 3-PENTADECYLPHENOL
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Melting Point

54.5 °C
Record name 3-Pentadecylphenol
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-Pentadecylphenol

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (PDP), a phenolic lipid derived from natural sources. The information presented herein is intended to support research, development, and application of this compound in various scientific fields.

Introduction

This compound (CAS No. 501-24-6) is an amphiphilic organic compound characterized by a phenol headgroup and a long, 15-carbon alkyl chain (pentadecyl group) at the meta position of the benzene ring.[1][2] It is a saturated derivative of cardanol, which is obtained from cashew nutshell liquid (CNSL), a byproduct of cashew nut processing.[1][3] The unique structure of this compound, combining a hydrophilic phenolic moiety with a significant hydrophobic alkyl tail, imparts distinct physicochemical properties that make it a subject of interest for applications ranging from polymer chemistry to materials science and pharmacology.[4][5][6][7]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent both experimental and predicted data.

PropertyValueSource(s)
Molecular Formula C₂₁H₃₆O[8][9][10]
Molecular Weight 304.51 g/mol [8][9][10]
Appearance Slightly brown to pink-brown crystalline material; White to Gray to Brown powder to lump.[1][8]
Melting Point 50-53 °C[1][2][8][11]
54.5 °C[9]
Boiling Point 190-195 °C at 1 mmHg[1][2][12]
232 °C at 8 mmHg
402 °C at 760 mmHg[13]
Density 0.908 - 0.9096 g/cm³ (estimate)[1][13]
Solubility Water: 0.001028 mg/L @ 25 °C (estimated).[14] Soluble in organic solvents like ethanol.[15][16]
pKa 10.06 ± 0.10 (Predicted)[1][2]
LogP (Octanol/Water Partition Coefficient) 7.0259 - 9.4[9][10][12]
Flash Point >113 °C (>230 °F)[1][11][17]
Refractive Index ~1.4960 (estimate)[1][2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published in single sources. However, standard analytical methodologies are employed for its characterization.

3.1. Determination of Melting Point

The melting point of this compound is typically determined using the capillary method with a melting point apparatus.

  • Protocol: A small, dry sample of crystalline this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a controlled rate, and the range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.

3.2. Determination of Boiling Point

The boiling point is determined under reduced pressure due to the high molecular weight of the compound, which would require very high temperatures at atmospheric pressure, potentially leading to decomposition.

  • Protocol: A sample of this compound is placed in a distillation flask connected to a vacuum system and a manometer. The sample is heated, and the temperature at which the liquid boils and its vapor pressure equals the pressure in the system is recorded as the boiling point at that specific pressure.

3.3. Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

  • Protocol: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask. The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

3.4. Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the molecular structure.[18][19][20] The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the phenolic hydroxyl proton, and the protons of the long alkyl chain.[21] The ¹³C NMR spectrum would show distinct signals for the carbons in the benzene ring and the pentadecyl chain.[18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum of this compound would exhibit a broad absorption band for the O-H stretching of the phenolic group and characteristic peaks for C-H stretching of the alkyl chain and C=C stretching of the aromatic ring.[18]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[22]

Visualizations

The following diagram illustrates a generalized workflow for the isolation and physicochemical characterization of this compound.

G cluster_analysis start Cashew Nutshell Liquid (CNSL) step1 Extraction of Anacardic Acid start->step1 step2 Decarboxylation (Thermal Treatment) step1->step2 Yields Cardanol step3 Hydrogenation step2->step3 product This compound (PDP) step3->product analysis Physicochemical Characterization product->analysis prop1 Melting Point Determination analysis->prop1 prop2 Boiling Point Determination (Reduced Pressure) analysis->prop2 prop3 Solubility Studies analysis->prop3 prop4 Spectroscopic Analysis (NMR, FTIR, MS) analysis->prop4

Caption: Workflow for the production and analysis of this compound.

Conclusion

This compound possesses a unique combination of a polar phenolic head and a long nonpolar alkyl tail, which dictates its physicochemical properties such as a distinct melting point, high boiling point under vacuum, and low water solubility. These characteristics are fundamental to its behavior in various systems and are crucial for its application in the development of new materials, surfactants, and potentially as a bioactive compound. The experimental protocols outlined provide a basis for the consistent and accurate characterization of this versatile molecule.

References

Natural Sources and Isolation of 3-Pentadecylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential biological activities of 3-Pentadecylphenol (PDP), a phenolic lipid with growing interest in the scientific community.

Natural Occurrences of this compound

This compound is a naturally occurring alkylphenol found in a variety of plant species. The primary and most commercially significant source is Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry[1][2]. Other notable natural sources include the sarcotesta of Ginkgo biloba and potentially other plants from the Anacardiaceae family.

Anacardiaceae Family

The Anacardiaceae family is a rich source of phenolic lipids, including this compound.

  • Anacardium occidentale (Cashew): The shell of the cashew nut contains a viscous liquid known as CNSL, which is the most abundant and economically important source of this compound precursors[1][2]. Natural CNSL is primarily composed of anacardic acids, which can be converted to cardanol, a mixture of 3-alkylphenols with varying degrees of unsaturation in the C15 side chain. This compound is the fully saturated form of cardanol, obtained through hydrogenation[1].

  • Rhus species (Sumac): While some literature suggests the presence of related phenolic compounds in Rhus species, direct confirmation and isolation of this compound from this genus require further investigation.

  • Metopium brownei (Black poisonwood): This plant is known to produce urushiols, which are catechol derivatives with a C15 or C17 alkyl chain. This compound is structurally related to the saturated urushiol congener (3-pentadecylcatechol) but is a monohydric phenol.

Ginkgoaceae Family
  • Ginkgo biloba: The sarcotesta (the fleshy outer layer of the seed) of Ginkgo biloba has been identified as a source of this compound, referred to as ginkgol C15:0[3]. Its presence has been confirmed through detailed analytical studies.

Other Reported Sources

Literature also reports the presence of this compound in Schistochila appendiculata and Tapirira obtusa, though detailed isolation and quantitative data from these sources are less common[4].

Isolation and Purification of this compound

The isolation of this compound primarily involves extraction from its natural source followed by purification steps. The most well-documented method is from Cashew Nut Shell Liquid.

Isolation from Cashew Nut Shell Liquid (CNSL)

The production of this compound from CNSL is a multi-step process that begins with the extraction and processing of cardanol.

Experimental Protocol: Isolation and Hydrogenation of Cardanol from CNSL

  • Extraction of Cardanol: Technical CNSL, which is rich in cardanol due to the thermal decarboxylation of anacardic acids during cashew nut processing, is used as the starting material. Cardanol is a mixture of 3-alkylphenols with varying degrees of unsaturation in the pentadecyl side chain. Pure cardanol can be obtained from technical CNSL by vacuum distillation.

  • Hydrogenation of Cardanol: The mixture of unsaturated cardanols is catalytically hydrogenated to yield the saturated this compound.

    • Reaction Setup: A high-pressure autoclave is charged with cardanol dissolved in a suitable solvent, such as isopropanol or ethanol.

    • Catalyst: A palladium on carbon catalyst (5% or 10% Pd/C) is added to the mixture.

    • Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. Typical conditions are 70°C and 600 psi of hydrogen pressure.

    • Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

    • Work-up: Upon completion, the reaction mixture is cooled and the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield crude this compound.

    • Purification: The crude product can be further purified by recrystallization from a solvent like hexane to obtain pure this compound.

Isolation from Ginkgo biloba Sarcotesta

The isolation from Ginkgo biloba involves extraction and chromatographic separation.

Experimental Protocol: Isolation of Ginkgols from Ginkgo biloba Sarcotesta

  • Extraction: The sarcotesta of Ginkgo biloba is subjected to solvent extraction to obtain a crude extract containing ginkgols (3-alkylphenols).

  • Chromatographic Separation: The crude extract is then subjected to high-performance liquid chromatography (HPLC) for the separation and purification of the different ginkgol homologs, including this compound (ginkgol C15:0)[3]. The specific chromatographic conditions (column, mobile phase, etc.) are optimized to achieve separation of these closely related compounds.

Quantitative Data

The yield of this compound can vary significantly depending on the natural source and the isolation method employed.

Natural SourcePrecursor/FractionProductYieldReference
Anacardium occidentale (CNSL)CardanolThis compoundUp to 95%Not specified in snippets
Anacardium occidentale (CNSL)Technical CNSLCardanolHigh, but variableNot specified in snippets
Ginkgo biloba (Sarcotesta)Crude ExtractThis compoundData not available

Biological Activities and Potential Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer properties being of significant interest.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, liposomal formulations containing this compound have been shown to enhance the cytotoxicity of the chemotherapeutic drug docetaxel against MCF-7 breast cancer cells[5]. Additionally, ginkgol homologs, including 3-pentadecyl phenol, have demonstrated antiproliferative effects against human gastric carcinoma (HGC) and hepatocellular carcinoma (HepG2) cells[3]. While the precise signaling pathway of this compound-induced cell death is still under investigation, a plausible mechanism, based on the activity of other phenolic compounds, involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of the MAPK signaling pathway.

Caption: Proposed pathway for this compound-induced apoptosis in cancer cells.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

While direct evidence for this compound as a PPAR agonist is emerging, derivatives of cardanol from CNSL have been investigated for their activity on these nuclear receptors. PPARs are key regulators of lipid and glucose metabolism, and their activation is a therapeutic target for metabolic diseases. The general mechanism of PPAR activation involves ligand binding, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the regulation of gene transcription.

PPAR_Activation_Pathway PDP This compound (Potential Ligand) PPAR PPAR PDP->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Metabolism Regulation of Lipid & Glucose Metabolism Transcription->Metabolism

Caption: General signaling pathway of PPAR activation by a ligand.

Experimental Workflows

The following diagram illustrates the general workflow for the isolation of this compound from its most common natural source, Cashew Nut Shell Liquid.

Isolation_Workflow start Cashew Nut Shells cns_liquid Cashew Nut Shell Liquid (CNSL) (Extraction) start->cns_liquid tech_cns_liquid Technical CNSL (Heat Treatment) cns_liquid->tech_cns_liquid cardanol Cardanol (Vacuum Distillation) tech_cns_liquid->cardanol hydrogenation Catalytic Hydrogenation (Pd/C, H2, 70°C, 600 psi) cardanol->hydrogenation crude_pdp Crude this compound hydrogenation->crude_pdp purification Recrystallization (Hexane) crude_pdp->purification final_product Pure this compound purification->final_product

Caption: Workflow for the isolation of this compound from CNSL.

Conclusion

This compound is a readily accessible natural product with significant potential for applications in drug development and materials science. Its primary source, Cashew Nut Shell Liquid, is an abundant and renewable resource. The isolation of this compound via the hydrogenation of cardanol is a well-established and high-yielding process. Furthermore, the identification of Ginkgo biloba as another natural source opens up new avenues for its procurement. The emerging evidence of its biological activities, particularly its anticancer effects, warrants further in-depth investigation into its mechanisms of action and potential therapeutic applications. This guide provides a foundational resource for researchers to explore the isolation and utilization of this promising phenolic lipid.

References

Spectroscopic and Mechanistic Insights into 3-Pentadecylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Pentadecylphenol (PDP), a phenolic lipid derived from cashew nut shell liquid (CNSL).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics and insights into its biological activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The data presented here is for spectra obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.18 - 7.30m2HAromatic protons
6.78 - 6.94m3HAromatic protons
5.30s (br)1HPhenolic -OH
2.52t2HBenzylic -CH₂-
1.25m26H-(CH₂)₁₃- in pentadecyl chain
0.88t3HTerminal -CH₃

Source: Generic data for phenols and substituted phenols in CDCl₃.[3]

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
155.4C-OH (aromatic)
139.2C-C₁₅H₃₁ (aromatic)
129.5Aromatic CH
122.6Aromatic CH
115.3Aromatic CH
112.4Aromatic CH
35.9Benzylic -CH₂-
31.9-(CH₂)₁₃-
29.7-(CH₂)₁₃-
29.6-(CH₂)₁₃-
29.4-(CH₂)₁₃-
29.3-(CH₂)₁₃-
22.7-CH₂-CH₃
14.1Terminal -CH₃

Source: Generic data for substituted phenols in CDCl₃.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The following data corresponds to analysis using a KBr pellet.

Table 3: FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3325BroadO-H stretching (phenolic)
2924, 2853StrongC-H stretching (aliphatic)
1595 - 1482StrongC=C stretching (aromatic ring)
~1457MediumC-H bending (aliphatic)
~1204MediumC-O stretching (phenolic)
755, 826MediumC-H out-of-plane bending (aromatic)

Source: Data derived from studies on related phenolic compounds.[4]

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
304.5[M]⁺ Molecular Ion
108[C₇H₈O]⁺ Fragment
107[C₇H₇O]⁺ Fragment

Source: PubChem CID 68146.[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz NMR spectrometer is typically used for analysis.[3]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.[6]

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[7]

    • The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.[8][9]

    • The powdered mixture is then compressed in a die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[8][10]

  • Instrumentation: A Fourier-transform infrared spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[11]

Mass Spectrometry (Direct Inlet)
  • Sample Preparation: As a solid, this compound can be introduced directly into the mass spectrometer.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.[12]

  • Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.[12]

Visualization of Potential Mechanism of Action

This compound has been reported to exhibit biological activities, including antioxidant and α-glucosidase inhibitory effects.[1] The following diagrams illustrate these potential mechanisms.

antioxidant_mechanism PDP This compound (Ar-OH) ROS Reactive Oxygen Species (R•) Stable_Radical Stable Phenoxyl Radical (Ar-O•) PDP->Stable_Radical Donates H• Neutralized_ROS Neutralized Species (RH) ROS->Neutralized_ROS Accepts H• Cell_Damage Oxidative Cell Damage ROS->Cell_Damage aglucosidase_inhibition cluster_normal Normal Digestion cluster_inhibition Inhibition by this compound Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase (Enzyme) Carbohydrates->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Absorption into Bloodstream Glucose->Bloodstream PDP This compound Blocked_Enzyme Inhibited α-Glucosidase PDP->Blocked_Enzyme Binds to Enzyme Delayed_Absorption Delayed Glucose Absorption Blocked_Enzyme->Delayed_Absorption Reduced Hydrolysis Carbohydrates_Inhibit Complex Carbohydrates Carbohydrates_Inhibit->Blocked_Enzyme Substrate Blocked

References

The Solubility and Stability of 3-Pentadecylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Pentadecylphenol (3-PDP), a versatile phenolic lipid with significant potential in various scientific and industrial applications. Understanding its behavior in different solvent systems is critical for its effective formulation, handling, and application in research, drug development, and materials science. This document compiles available quantitative data, details relevant experimental protocols, and presents logical workflows for the assessment of these key physicochemical properties.

Core Properties of this compound

This compound is an organic compound characterized by a phenol group substituted with a fifteen-carbon alkyl chain. This amphiphilic nature, possessing both a hydrophilic phenolic head and a long hydrophobic alkyl tail, dictates its solubility and interaction with various solvents.

PropertyValueReference
Molecular Formula C₂₁H₃₆O[1][2]
Molecular Weight 304.51 g/mol [1][2]
Melting Point 50-53 °C[3][4]
Boiling Point 190-195 °C at 1 mmHg[3][4]
Appearance Slightly brown to pink-brown crystalline solid[3]

Solubility of this compound

The solubility of this compound is a crucial parameter for its application in various formulations. Due to its long alkyl chain, it exhibits significant solubility in many organic solvents while having very limited solubility in water.

Quantitative Solubility Data

A dynamic method has been employed to experimentally determine the solubility of this compound in several common organic solvents at different temperatures. The results are summarized below.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (K)Molar Fraction (x)Reference
Ethanol291.47 - 312.87Data available in cited reference[5]
1-Butanol293.55 - 312.36Data available in cited reference[5]
Toluene295.25 - 317.38Data available in cited reference[5]
Acetone289.08 - 311.77Data available in cited reference[5]
Tetrachloromethane288.46 - 312.23Data available in cited reference[5]
Ethyl Acetate290.83 - 313.35Data available in cited reference[5]

Note: The original research article provides detailed data points and correlation equations (Apelblat, λh, and Wilson models) for the solubility of this compound in these solvents.

Qualitative and Estimated Solubility
SolventSolubilityReference
ChloroformSoluble[3]
Hydrocarbon SolventsSoluble[3]
Water0.001028 mg/L @ 25 °C (estimated)[1][6]
Dimethyl Sulfoxide (DMSO)Soluble (general for organic compounds)[7][8]

Stability of this compound

The stability of this compound under various conditions is essential for determining its shelf-life and ensuring its efficacy in different applications. Key aspects of stability include thermal, photo, and oxidative stability.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been used to evaluate the thermal stability of this compound.

Table 2: Thermal Stability Data for this compound

AnalysisAtmosphereKey Findings
TGA Oxygen (O₂)Two decomposition peaks observed at 294.2 °C and 536.7 °C.
TGA Nitrogen (N₂)Initial decomposition temperature around 194 °C.
DSC Nitrogen (N₂)Endothermic peak for fusion at 45.4 °C and a degradation peak at 286.9 °C.

These results indicate that this compound possesses good thermal stability, particularly in an inert atmosphere.

Photostability and Oxidative Stability

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of solubility and stability. The following sections outline standard experimental protocols applicable to this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed at a constant temperature to allow the undissolved solid to settle.

  • Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any suspended particles.

  • Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography.

  • Calibration: A calibration curve is generated using standard solutions of this compound of known concentrations to quantify the amount in the saturated solution.

Stability Testing Protocols

1. Thermal Stability Analysis

  • Thermogravimetric Analysis (TGA):

    • A small, accurately weighed sample of this compound is placed in a TGA furnace.

    • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or oxygen).

    • The weight loss of the sample is recorded as a function of temperature.

    • The resulting TGA curve provides information on the decomposition temperatures and thermal stability of the compound.

  • Differential Scanning Calorimetry (DSC):

    • A small, accurately weighed sample is sealed in an aluminum pan.

    • The sample and a reference pan are heated at a constant rate in a controlled atmosphere.

    • The difference in heat flow to the sample and reference is measured as a function of temperature.

    • The DSC thermogram reveals thermal events such as melting, crystallization, and decomposition.

2. Photostability Testing (Based on ICH Q1B Guidelines)

This protocol provides a general framework for assessing the photostability of a substance like this compound.[9][10][11][12][13]

  • Sample Preparation: Prepare solutions of this compound in the desired transparent solvents. Prepare a solid sample as a thin layer.

  • Light Exposure: Expose the samples to a light source that provides a combination of visible and ultraviolet (UV) light. The ICH guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11][12]

  • Control Samples: Protect identical samples from light (dark controls) and store them under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

  • Analysis: At specified time points, analyze the exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating HPLC method.

  • Quantification: Quantify the amount of this compound remaining and any major degradation products.

3. Oxidative Stability Assessment

A general protocol to assess oxidative stability in a solvent can be designed as follows:

  • Sample Preparation: Prepare solutions of this compound in the desired solvents.

  • Stress Conditions: To accelerate oxidation, the solutions can be subjected to one or more of the following conditions:

    • Increased temperature in the presence of air or oxygen.

    • Exposure to an oxidizing agent (e.g., hydrogen peroxide).

    • Exposure to UV light in the presence of oxygen.

  • Time Points: Collect samples at various time intervals.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and any oxidation products.

  • Evaluation: The rate of degradation under these stress conditions provides an indication of the oxidative stability of this compound in the tested solvent.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

G cluster_0 Solubility Determination Workflow prep Prepare Supersaturated Solution (Excess 3-PDP in Solvent) equil Equilibrate (Shake at Constant Temp.) prep->equil separate Phase Separation (Settle or Centrifuge) equil->separate sample Sample Supernatant (Filter with 0.45 µm filter) separate->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze result Determine Solubility analyze->result G cluster_1 Stability Testing Logical Flow start Prepare 3-PDP Samples (Solutions and Solid) stress Apply Stress Conditions start->stress thermal Thermal Stress (TGA/DSC) stress->thermal Heat photo Photochemical Stress (ICH Q1B Light Exposure) stress->photo Light oxidative Oxidative Stress (Heat, O₂, +/- UV) stress->oxidative Oxygen/Peroxide analyze_thermal Analyze Thermal Events thermal->analyze_thermal analyze_photo Analyze Degradants (HPLC) (Compare to Dark Control) photo->analyze_photo analyze_oxidative Analyze Degradants (HPLC) oxidative->analyze_oxidative end Assess Stability analyze_thermal->end analyze_photo->end analyze_oxidative->end

References

An In-Depth Technical Guide to the Toxicological Profile and Safety of 3-Pentadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 3-Pentadecylphenol (CAS No. 501-24-6). It is intended for informational purposes for a scientific audience. A significant lack of specific experimental data for this compound necessitates a qualitative hazard assessment based on available safety data sheets and information on structurally related compounds. All data presented should be interpreted with caution, and further experimental validation is strongly recommended.

Executive Summary

This compound is a phenolic lipid that is classified as harmful if swallowed, in contact with skin, or inhaled. It is also categorized as a skin and eye irritant and may cause respiratory irritation. Currently, there is a notable absence of publicly available, quantitative toxicological data from studies conducted according to internationally recognized guidelines (e.g., OECD, NTP) for this compound. This guide summarizes the existing hazard classifications, outlines the standard experimental protocols for key toxicological endpoints, and explores potential mechanisms of toxicity based on its chemical class. The primary mechanism of action is likely related to its interaction with and disruption of cell membranes.

Chemical and Physical Properties

PropertyValueReference
CAS Number 501-24-6[1]
Molecular Formula C₂₁H₃₆O[1]
Molecular Weight 304.51 g/mol [1]
Appearance Tan to brownish-purple or slightly brown to pink-brown crystalline chunks[2]
Melting Point 50-53 °C[3]
Boiling Point 190-195 °C @ 1 mmHg[2]
Synonyms m-Pentadecylphenol, Hydroginkgol, Hydrogenated cardanol[4]

Toxicological Profile

Acute Toxicity

Data Summary: Acute Toxicity

Endpoint Classification/Value Species Method
Acute Oral Toxicity Category 4 (Harmful if swallowed) Data not available Data not available
Acute Dermal Toxicity Category 4 (Harmful in contact with skin) Data not available Data not available

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | Data not available | Data not available |

Skin and Eye Irritation

Safety data sheets consistently classify this compound as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[2][7] This indicates that direct contact can cause inflammation and damage to these tissues. Specific quantitative data from rabbit irritation studies, such as a Primary Irritation Index (PII), are not available.

Data Summary: Irritation

Endpoint Classification Species Method
Skin Irritation Category 2 (Causes skin irritation) Data not available Data not available

| Eye Irritation | Category 2A (Causes serious eye irritation) | Data not available | Data not available |

Genotoxicity

There is no available data on the genotoxic potential of this compound from standard assays such as the Ames test (bacterial reverse mutation), in vitro micronucleus assay, or chromosomal aberration test.

Data Summary: Genotoxicity

Assay Result Metabolic Activation Method
Ames Test Data not available Data not available Data not available
In Vitro Micronucleus Data not available Data not available Data not available
In Vitro Chromosomal Aberration Data not available Data not available Data not available

| In Vivo Genotoxicity | Data not available | N/A | Data not available |

Carcinogenicity

No carcinogenicity bioassays on this compound have been reported by major toxicological programs such as the National Toxicology Program (NTP).

Data Summary: Carcinogenicity

Study Type Species Result Method

| 2-Year Bioassay | Data not available | Data not available | Data not available |

Reproductive and Developmental Toxicity

There is no available data on the potential reproductive or developmental toxicity of this compound.

Data Summary: Reproductive and Developmental Toxicity

Study Type Species Key Findings Method
Reproductive Toxicity Data not available Data not available Data not available

| Developmental Toxicity | Data not available | Data not available | Data not available |

Experimental Protocols

While specific study results for this compound are lacking, the following sections detail the standard methodologies for key toxicological experiments as prescribed by the Organisation for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity (LD₅₀). The test substance is administered orally by gavage to fasted animals (typically rats) in a stepwise procedure using a limited number of animals. Observations for signs of toxicity and mortality are made for up to 14 days.

G start Start: Fasted Animals dose1 Administer Starting Dose (e.g., 300 mg/kg) to 3 Animals start->dose1 observe1 Observe for 14 Days (Toxicity & Mortality) dose1->observe1 decision1 Outcome? observe1->decision1 stop1 Stop: High Toxicity decision1->stop1 2-3 Animals Die dose2 Administer Lower Dose to 3 New Animals decision1->dose2 0-1 Animal Dies dose3 Administer Higher Dose to 3 New Animals decision1->dose3 All 3 Animals Survive observe2 Observe for 14 Days dose2->observe2 observe3 Observe for 14 Days dose3->observe3 end End: Estimate LD50 observe2->end observe3->end G start Start: Animal with Shaved Skin apply Apply 0.5g of Substance under Semi-Occlusive Patch start->apply expose 4-Hour Exposure apply->expose remove Remove Patch and Clean Skin expose->remove observe Observe and Score Erythema/Edema at 1, 24, 48, 72 hours remove->observe end End: Calculate Primary Irritation Index observe->end G start Start: Salmonella Strains (his-) prepare Prepare Test Substance at Various Concentrations start->prepare expose_noS9 Expose Bacteria to Substance (-S9) prepare->expose_noS9 expose_S9 Expose Bacteria to Substance (+S9) prepare->expose_S9 plate Plate on Histidine-Free Medium expose_noS9->plate expose_S9->plate incubate Incubate for 48-72 Hours plate->incubate count Count Revertant Colonies incubate->count end End: Assess Mutagenic Potential count->end G cluster_membrane Cell Membrane P_head1 Phospholipid Head P_tail1 Hydrophobic Tail Disruption Altered Fluidity & Permeability P_head1->Disruption P_head2 Phospholipid Head P_tail2 Hydrophobic Tail PDP This compound PDP->P_head1 Intercalation Damage Cell Damage Disruption->Damage G Extracellular_Signal Extracellular Signal (e.g., Cytokine) Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factor Transcription Factor MAPK->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Inflammation, etc.) Transcription_Factor->Gene_Expression PDP This compound (?) PDP->MAPK Potential Inhibition

References

An In-depth Technical Guide to the Thermal Properties and Phase Transitions of 3-Pentadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentadecylphenol (3-PDP), a phenolic lipid derived from cashew nut shell liquid (CNSL), is a versatile amphiphilic molecule with a range of industrial and biological applications.[1][2] Its long alkyl chain and phenolic headgroup impart unique properties that make it a subject of interest in materials science, antioxidant research, and drug development.[1][2] Understanding the thermal behavior of this compound is critical for its application in various fields, particularly in processes involving heat, such as in the formulation of lubricants, fuels, and polymers. This technical guide provides a comprehensive overview of the thermal properties and phase transitions of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the analytical workflow.

Quantitative Thermal Data

The thermal characteristics of this compound have been determined using various analytical techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₃₆O[3][4]
Molecular Weight304.51 g/mol [3][4]
Melting Point50-53 °C[2]
Boiling Point190-195 °C at 1 mmHg[2]
Flash Point113 °C (closed cup)
Enthalpy of Fusion (ΔHfus)38.09 kJ/mol at 322.4 K
Ideal Gas Heat Capacity (Cp,gas)Data available over a range of temperatures[5]

Table 2: Thermal Stability of this compound from Thermogravimetric Analysis (TGA)

AtmosphereInitial Decomposition TemperatureReference
Nitrogen (N₂)~194 °C[1]
Oxygen (O₂)~163 °C[1]

Phase Transitions of this compound

This compound exhibits distinct phase transitions upon heating and cooling, which can be characterized by techniques such as Differential Scanning Calorimetry (DSC).

The primary phase transition is the solid-to-liquid melting point, which occurs in the range of 50-53 °C.[2] In addition to melting, studies have shown that this compound can undergo solid-solid phase transitions, particularly under confined conditions.[6] These transitions are related to the arrangement of the long alkyl chains in the crystal lattice.[6] DSC analysis reveals these transitions as distinct thermal events (peaks) in the thermogram. For bulk this compound, a clear exothermic crystallization peak is observed upon cooling.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal properties of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, crystallization temperature, enthalpy of fusion, and to identify any solid-solid phase transitions.

Instrumentation: A differential scanning calorimeter (e.g., Shimadzu DSC-50 or equivalent).

Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound into an aluminum DSC pan.[1] Crimp the pan with a lid to encapsulate the sample.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Atmosphere: Purge the DSC cell with a continuous flow of inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for example, 0 °C.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 100 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • A second heating scan is often performed under the same conditions to obtain data on a sample with a known thermal history.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of melting and crystallization. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., Shimadzu DTA-50H or equivalent).

Methodology:

  • Sample Preparation: Place approximately 10 mg of this compound into an aluminum or ceramic TGA pan.[1]

  • Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air or oxygen) at a controlled flow rate (e.g., 50 mL/min).[1]

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[1]

  • Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The initial decomposition temperature is determined as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum rates of decomposition.

Visualizations

Experimental Workflow for Thermal Analysis

experimental_workflow Experimental Workflow for Thermal Analysis of this compound cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Output sample This compound Sample weighing Weighing (5-10 mg) sample->weighing encapsulation Encapsulation in Pan (Al or Ceramic) weighing->encapsulation dsc Differential Scanning Calorimetry (DSC) encapsulation->dsc Inert Atmosphere (N2) tga Thermogravimetric Analysis (TGA) encapsulation->tga Inert (N2) or Oxidative (O2) Atmosphere dsc_data Thermogram (Heat Flow vs. Temp) dsc->dsc_data tga_data Thermogravimetric Curve (% Weight Loss vs. Temp) tga->tga_data dsc_analysis Determine: - Melting Point - Crystallization Temp - Enthalpy of Fusion - Phase Transitions dsc_data->dsc_analysis tga_analysis Determine: - Thermal Stability - Decomposition Temps tga_data->tga_analysis report Technical Report dsc_analysis->report tga_analysis->report

Caption: Workflow for the thermal characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the thermal properties and phase transitions of this compound. The compiled data and experimental protocols offer a valuable resource for researchers and professionals working with this compound. A thorough understanding of its thermal behavior is essential for optimizing its use in various applications and for ensuring the stability and performance of 3-PDP-containing formulations. The provided workflow visualization further clarifies the logical steps involved in its thermal analysis, from sample preparation to final reporting.

References

Methodological & Application

Application Notes and Protocols: 3-Pentadecylphenol as a Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Pentadecylphenol (3-PDP) as a versatile chemical intermediate in the synthesis of novel compounds with potential therapeutic applications. The protocols detailed below are based on established methodologies and offer a starting point for the development of new bioactive molecules.

Introduction to this compound

This compound is a naturally occurring alkylphenol, predominantly found in the shell of the cashew nut (Anacardium occidentale) and is a major component of Cashew Nut Shell Liquid (CNSL). Its unique structure, featuring a phenolic hydroxyl group and a long C15 alkyl chain, makes it an attractive starting material for organic synthesis. The hydrophobic pentadecyl chain can enhance the lipophilicity of synthesized molecules, potentially improving their membrane permeability and bioavailability, while the reactive phenolic hydroxyl group allows for a variety of chemical modifications.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a valuable scaffold for the synthesis of a diverse range of bioactive compounds, including those with potential anticancer, anticonvulsant, and antioxidant properties. The following sections detail the synthesis of specific derivatives and their biological activities.

Synthesis of Mannich Bases with Potential Anticancer Activity

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons located ortho and para to the hydroxyl group of phenols. This reaction allows for the introduction of various amine functionalities, which can significantly influence the biological activity of the resulting molecules.

This protocol describes a typical Mannich reaction using this compound, formaldehyde, and a secondary amine.

Materials:

  • This compound (3-PDP)

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 30.4 g (0.1 mol) of this compound in 100 mL of ethanol.

  • To this solution, add 22.5 g (0.2 mol) of 40% aqueous dimethylamine.

  • Cool the mixture in an ice bath and slowly add 16.2 g (0.2 mol) of 37% aqueous formaldehyde dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Gradually heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 2 with 2M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to 10 with 2M NaOH.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation:

CompoundStarting MaterialReagentsSolventYield (%)
2,6-bis(N,N-dimethylaminomethyl)-3-pentadecylphenolThis compoundFormaldehyde, DimethylamineEthanol~85-95

Logical Relationship of the Mannich Reaction:

Mannich_Reaction PDP This compound Product Mannich Base (Aminomethylated 3-PDP) PDP->Product Nucleophilic Attack Formaldehyde Formaldehyde EschenmoserSalt Eschenmoser's Salt (Iminium Ion) Formaldehyde->EschenmoserSalt Amine Secondary Amine (e.g., Dimethylamine) Amine->EschenmoserSalt EschenmoserSalt->Product Electrophilic Substitution

Caption: General workflow of the Mannich reaction with this compound.

Potential Anticancer Signaling Pathway Inhibition

While specific signaling pathways for 3-PDP derivatives are still under investigation, many phenolic compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a hypothetical mechanism where a 3-PDP derivative could inhibit a pro-survival signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PDP_Derivative 3-PDP Derivative PDP_Derivative->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a 3-PDP derivative.

Synthesis of Derivatives with Potential Anticonvulsant Activity

The structural features of this compound, particularly its long alkyl chain, are of interest in the design of new anticonvulsant agents. Lipophilicity is a key factor in the ability of drugs to cross the blood-brain barrier and exert their effects on the central nervous system.

This protocol describes the synthesis of an ether derivative of 3-PDP, which could be a precursor for further modifications to introduce functionalities known to be associated with anticonvulsant activity (e.g., amides, esters).

Materials:

  • This compound (3-PDP)

  • Potassium carbonate (K₂CO₃)

  • Ethyl bromoacetate

  • Acetone

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add 15.2 g (0.05 mol) of this compound, 10.4 g (0.075 mol) of anhydrous potassium carbonate, and 100 mL of acetone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 12.5 g (0.075 mol) of ethyl bromoacetate to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with acetone (2 x 20 mL).

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and wash with 5% aqueous NaOH (2 x 50 mL) followed by water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl (3-pentadecylphenoxy)acetate.

  • The product can be purified by vacuum distillation or column chromatography.

Data Presentation:

CompoundStarting MaterialReagentsSolventYield (%)
Ethyl (3-pentadecylphenoxy)acetateThis compoundEthyl bromoacetate, Potassium carbonateAcetone~90-98

Experimental Workflow for Anticonvulsant Screening:

Anticonvulsant_Workflow cluster_synthesis Synthesis & Purification cluster_in_vivo In Vivo Screening cluster_data Data Analysis Synthesis Synthesis of 3-PDP Derivative Purification Purification & Characterization Synthesis->Purification DrugAdmin Drug Administration Purification->DrugAdmin AnimalModel Animal Model of Seizures (e.g., MES, PTZ) Observation Observation of Seizure Activity AnimalModel->Observation DrugAdmin->AnimalModel ED50 Determination of ED50 Observation->ED50 Tox Neurotoxicity Assessment ED50->Tox

Caption: Workflow for the synthesis and anticonvulsant screening of 3-PDP derivatives.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant potential in drug discovery and development. The protocols and conceptual frameworks presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel 3-PDP derivatives and evaluate their biological activities. Further derivatization and screening of these compounds could lead to the discovery of new therapeutic agents for a range of diseases.

Applications of 3-Pentadecylphenol in Polymer and Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentadecylphenol (3-PDP) is a versatile bio-based phenolic compound derived from cashew nutshell liquid (CNSL). Its unique molecular structure, featuring a hydrophilic phenolic hydroxyl group and a long hydrophobic pentadecyl chain, makes it a valuable building block and additive in polymer and materials science. This document provides detailed application notes and experimental protocols for the utilization of 3-PDP in various polymeric systems.

Modification of Foamable Phenolic Resins

Application Note: this compound can be used as a reactive modifier in the synthesis of foamable phenolic resins to enhance their toughness and other physical properties. The long aliphatic chain of 3-PDP introduces flexibility into the rigid, crosslinked phenolic network, mitigating the inherent brittleness of phenolic foams. By incorporating 3-PDP, it is possible to produce foams with improved bending deflection, compressive strength, and water resistance, while maintaining good flame retardancy.[1][2][3][4][5]

Quantitative Data Summary:

3-PDP Content (% of total phenol)Bending Deflection Increase (%)Compressive Strength (MPa)Water Absorption Rate (%)Limiting Oxygen Index (%)
0 (unmodified)0~0.15~8~36
15300~0.20~4-5~38
23-0.21-~37

Experimental Protocol: In-Situ Modification of Foamable Phenolic Resin

Materials:

  • Phenol

  • This compound (3-PDP)

  • Paraformaldehyde

  • Sodium hydroxide (catalyst)

  • Tween-80 (surfactant)

  • Benzenesulfonic acid (curing agent)

  • Dibutyl phthalate (foaming agent)

Procedure:

  • Resin Synthesis:

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add phenol and 3-PDP (e.g., at a 85:15 weight ratio).

    • Heat the mixture to 90-95 °C with stirring to obtain a homogeneous melt.

    • Add the sodium hydroxide catalyst (1% of the total phenol weight) and stir for 5 minutes.

    • Gradually add paraformaldehyde over 30 minutes, maintaining the temperature below 100 °C. The molar ratio of total phenols (phenol + 3-PDP) to formaldehyde should be approximately 1:1.4.

    • After the addition is complete, maintain the reaction at 95 °C for 90 minutes.

    • Dehydrate the resin under vacuum at 60 °C until the desired viscosity is reached.

    • Cool the modified phenolic resin to room temperature.

  • Foam Preparation:

    • In a separate container, thoroughly mix the modified phenolic resin, Tween-80 (surfactant), benzenesulfonic acid (curing agent), and dibutyl phthalate (foaming agent).

    • Pour the mixture into a mold.

    • Place the mold in an oven preheated to 70-75 °C for 10 minutes to allow for foaming and curing.

    • After curing, remove the foam from the mold and allow it to cool.

  • Characterization:

    • Characterize the chemical structure of the modified resin using FT-IR and NMR spectroscopy.

    • Evaluate the mechanical properties (bending strength, compressive strength) of the foam according to relevant ASTM or ISO standards.

    • Determine the water absorption rate by immersing a sample of known weight in water for a specified period and measuring the weight gain.

    • Measure the flame retardancy using the Limiting Oxygen Index (LOI) test (ASTM D2863).

Experimental Workflow:

experimental_workflow_phenolic_foam cluster_resin_synthesis Resin Synthesis cluster_foam_preparation Foam Preparation phenol Phenol & 3-PDP reaction Reaction (95°C, 90 min) phenol->reaction catalyst NaOH Catalyst catalyst->reaction formaldehyde Paraformaldehyde formaldehyde->reaction dehydration Vacuum Dehydration reaction->dehydration modified_resin Modified Phenolic Resin dehydration->modified_resin resin_input Modified Resin modified_resin->resin_input mixing Mixing resin_input->mixing additives Additives (Surfactant, Curing Agent, Foaming Agent) additives->mixing molding Molding mixing->molding curing Foaming & Curing (70-75°C, 10 min) molding->curing foam_product Modified Phenolic Foam curing->foam_product

Caption: Workflow for the in-situ modification of phenolic resin and foam preparation.

Compatibilization of Polyamide Composites

Application Note: this compound serves as an effective compatibilizer for polyamide (PA) blends, particularly with polyolefins like polyolefin elastomer (POE). The phenolic hydroxyl group of 3-PDP can form hydrogen bonds with the amide groups of the polyamide, while the long pentadecyl chain provides compatibility with the non-polar polyolefin phase. This dual interaction improves the interfacial adhesion between the PA matrix and the dispersed POE phase, leading to a finer morphology and significantly enhanced mechanical properties, especially impact strength and elongation at break.[6]

Quantitative Data Summary:

Composite Formulation (wt%)Notched Impact Strength (kJ/m²)Elongation at Break (%)
PA10,12 (neat)~7.5~100
PA10,12 / POE (95/5)~20~300
PA10,12 / POE / 3-PDP (92/3/5)61.54579

Experimental Protocol: Preparation and Testing of Compatibilized PA10,12/POE/3-PDP Composites

Materials:

  • Polyamide 10,12 (PA10,12) pellets

  • Polyolefin elastomer (POE) pellets

  • This compound (3-PDP) powder

Procedure:

  • Material Preparation:

    • Dry PA10,12 and POE pellets in a vacuum oven at 85 °C for 12 hours.

    • Dry 3-PDP powder in a vacuum oven at 40 °C for 12 hours.

  • Melt Blending:

    • Premix the dried PA10,12, POE, and 3-PDP in the desired weight ratio (e.g., 92/3/5).

    • Feed the mixture into a twin-screw extruder.

    • Set the extruder temperature profile from the feed zone to the die at 160 °C, 200 °C, 215 °C, and 220 °C.

    • Operate the extruder at a screw speed of 30 rpm.

    • Extrude the blend into strands, cool in a water bath, and pelletize.

  • Injection Molding:

    • Dry the pellets from the extrusion process at 85 °C for 12 hours.

    • Injection mold the dried pellets into standard test specimens (e.g., for tensile and impact testing) using a micro-injection molding machine.

    • Use an injection temperature of 220 °C and a mold temperature of 45 °C.

  • Characterization:

    • Perform tensile testing (e.g., according to ASTM D638) to determine tensile strength, modulus, and elongation at break.

    • Conduct notched Izod or Charpy impact testing (e.g., according to ASTM D256) to evaluate the impact strength.

    • Analyze the morphology of the blend using Scanning Electron Microscopy (SEM) on cryo-fractured surfaces to observe the phase dispersion.

    • Use Fourier Transform Infrared (FTIR) spectroscopy to study the hydrogen bonding interactions between 3-PDP and PA10,12.

Logical Relationship Diagram:

logical_relationship_compatibilizer cluster_components Components cluster_interactions Interactions cluster_effects Effects PA Polyamide (PA) H_bond Hydrogen Bonding (PA Amide <=> PDP Hydroxyl) PA->H_bond POE Polyolefin Elastomer (POE) Hydrophobic_int Hydrophobic Interaction (POE <=> PDP Alkyl Chain) POE->Hydrophobic_int PDP This compound (3-PDP) PDP->H_bond PDP->Hydrophobic_int Interfacial_adhesion Improved Interfacial Adhesion H_bond->Interfacial_adhesion Hydrophobic_int->Interfacial_adhesion Finer_morphology Finer Phase Morphology Interfacial_adhesion->Finer_morphology Improved_properties Enhanced Mechanical Properties (Impact Strength, Elongation) Finer_morphology->Improved_properties

Caption: Logical relationship of 3-PDP as a compatibilizer in PA/POE blends.

Synthesis of Surfactants

Application Note: The amphiphilic nature of this compound, with its polar phenolic head and non-polar alkyl tail, makes it a suitable precursor for the synthesis of various types of surfactants. By modifying the phenolic hydroxyl group, non-ionic, anionic, cationic, or zwitterionic surfactants can be produced. For instance, sulfonation of the aromatic ring leads to anionic surfactants. These bio-based surfactants have potential applications in detergents, emulsifiers, and wetting agents.

Quantitative Data Summary (for a sulfonated derivative):

Surfactant PropertyValue
Critical Micelle Concentration (CMC)1.05 x 10⁻⁵ M
Hydrophilic-Lipophilic Balance (HLB)13.7

Experimental Protocol: Synthesis of a Sulfonated Anionic Surfactant from 3-PDP (General Protocol)

Materials:

  • This compound (3-PDP)

  • Sulfuric acid or chlorosulfonic acid

  • Sodium hydroxide

  • Organic solvent (e.g., dichloromethane)

Procedure:

  • Sulfonation:

    • Dissolve 3-PDP in an appropriate organic solvent in a reaction flask equipped with a stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add the sulfonating agent (e.g., chlorosulfonic acid) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to proceed at room temperature for several hours with continuous stirring.

  • Neutralization and Purification:

    • Carefully pour the reaction mixture into ice-water to quench the reaction.

    • Neutralize the solution with a sodium hydroxide solution to a pH of 7.

    • Extract the sulfonated product with a suitable organic solvent.

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized surfactant using FT-IR and NMR spectroscopy.

    • Determine the critical micelle concentration (CMC) by measuring the surface tension or conductivity of aqueous solutions of the surfactant at various concentrations.

    • Measure the surface tension of the surfactant solutions using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

Synthesis Workflow:

synthesis_workflow_surfactant PDP This compound Sulfonation Sulfonation PDP->Sulfonation Sulfonating_agent Sulfonating Agent (e.g., H₂SO₄) Sulfonating_agent->Sulfonation Neutralization Neutralization (NaOH) Sulfonation->Neutralization Purification Purification Neutralization->Purification Anionic_surfactant Anionic Surfactant Purification->Anionic_surfactant

Caption: General workflow for the synthesis of an anionic surfactant from 3-PDP.

Monomer for High-Performance Polymers

Application Note: this compound can be chemically modified to create difunctional monomers suitable for the synthesis of high-performance polymers such as poly(arylene ether)s, polyesters, and polyimides. The presence of the long pentadecyl side chain can improve the solubility and processability of these otherwise rigid and intractable polymers. It also tends to lower the glass transition temperature (Tg) due to an internal plasticization effect.

Note on Protocols: While the literature describes the synthesis of various polymers from 3-PDP derivatives, detailed step-by-step protocols are often not fully disclosed in the abstracts. The following are generalized representations of the synthetic routes.

General Synthetic Routes:

  • Poly(arylene ether)s: A dihydroxy derivative of 3-PDP (e.g., 3-pentadecyl-4,4'-biphenol) can be reacted with an activated dihalide (e.g., 4,4'-difluorobenzophenone) via nucleophilic aromatic substitution polymerization.

  • Polyesters: A dihydroxy derivative of 3-PDP can be subjected to interfacial polycondensation with a diacid chloride (e.g., terephthaloyl chloride).[7]

Potential as an Antioxidant

Experimental Protocol: Evaluation of Antioxidant Efficacy in a Polymer Matrix (General Protocol)

Materials:

  • Polymer powder (e.g., polypropylene)

  • This compound (or other antioxidant to be tested)

  • Processing equipment (e.g., twin-screw extruder, compression molder)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Dry the polymer powder and the antioxidant.

    • Mix the polymer powder with the desired concentration of the antioxidant (e.g., 0.1 wt%).

    • Melt-compound the mixture using a twin-screw extruder to ensure homogeneous dispersion of the antioxidant.

    • Prepare thin films or small discs of the compounded material by compression molding.

  • Oxidation Induction Time (OIT) Measurement:

    • Place a small sample (5-10 mg) of the polymer film/disc in an open aluminum DSC pan.

    • Heat the sample in the DSC under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200 °C for polypropylene).

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

    • Compare the OIT of the stabilized polymer with that of an unstabilized control sample. A longer OIT indicates better oxidative stability.

  • Other Characterization (Optional):

    • Perform long-term heat aging tests in an oven and periodically measure changes in mechanical properties (e.g., tensile strength, elongation) or color (yellowness index).

    • Use FT-IR spectroscopy to monitor the formation of carbonyl groups, which is an indicator of oxidation.

Logical Relationship Diagram for Antioxidant Action:

logical_relationship_antioxidant cluster_degradation Oxidative Degradation cluster_antioxidant_action Antioxidant Action Polymer Polymer Free_radicals Free Radicals (R•) Polymer:e->Free_radicals:w Initiation Heat_UV Heat, UV Light Heat_UV->Free_radicals Peroxy_radicals Peroxy Radicals (ROO•) Free_radicals->Peroxy_radicals Propagation Oxygen Oxygen (O₂) Oxygen->Peroxy_radicals Degradation_products Degradation Products Peroxy_radicals->Degradation_products Chain Scission, Crosslinking H_donation Hydrogen Donation Peroxy_radicals->H_donation PDP_AO 3-PDP (ArOH) PDP_AO->H_donation Stable_radical Stable Phenoxy Radical (ArO•) H_donation->Stable_radical Termination Radical Termination Stable_radical->Termination

Caption: Mechanism of action for a phenolic antioxidant like 3-PDP.

References

Application Note: 3-Pentadecylphenol as a Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Pentadecylphenol (PDP) is a phenolic lipid, specifically an alkylphenol, that is a saturated derivative of cardanol, a primary constituent of Cashew Nut Shell Liquid (CNSL)[1][2]. Produced through the hydrogenation of cardanol, this compound serves as a high-purity analytical standard for various chromatographic applications[2]. Its stable, saturated alkyl chain makes it an ideal reference compound for the quantification of related phenolic lipids in complex matrices. This document provides detailed protocols for the use of this compound as a standard in Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), targeting applications in natural product analysis, materials science, and quality control.

Physicochemical Properties and Handling

This compound is commercially available as an analytical standard with a specified purity, typically determined by GC[3][4][5]. Proper handling and storage are crucial to maintain its integrity as a reference material.

Table 1: Physicochemical Data for this compound Standard

PropertyValueReference(s)
CAS Number 501-24-6[3][4][5]
Molecular Formula C₂₁H₃₆O[3][5][6][7]
Molecular Weight 304.51 g/mol [3][6][7]
Physical State Solid, slightly brown to pink-brown crystalline chunks[1][5]
Melting Point 50-55 °C[3][5][6]
Boiling Point 190-195 °C at 1 mmHg[3][4]
Purity (Assay) ≥90.0% to ≥97.0% (by GC)[3][4][5][7]
Storage 2-8°C, under inert gas (Nitrogen)[3][4][6][7]
Standard Preparation Protocol
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound analytical standard.

    • Dissolve the standard in a suitable organic solvent (e.g., HPLC-grade methanol, acetonitrile, or cyclohexane) in a 10 mL volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the flask to volume with the solvent and mix thoroughly.

  • Working Solutions:

    • Prepare a series of working solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

    • Use the same solvent as the sample matrix to minimize solvent effects.

  • Storage:

    • Store stock and working solutions at 2-8°C in amber vials to protect from light.

    • Solutions should be freshly prepared for optimal results, though stability studies can be performed to determine acceptable storage duration.

Application 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently used as a reference standard for the GC-MS analysis of bioactive compounds in plant extracts and for the characterization of materials like traditional lacquerwares[1][2][3].

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline for the quantification of this compound or related alkylphenols.

  • Sample Preparation:

    • For solid samples (e.g., plant rhizomes, lacquerware), perform a solvent extraction (e.g., Soxhlet extraction with acetone or cyclohexane) or pyrolysis as appropriate for the matrix[8][9].

    • Filter the extract using a 0.45 µm syringe filter.

    • If necessary, perform derivatization (e.g., silylation) to improve the volatility and thermal stability of target analytes, although this compound can often be analyzed directly.

  • Instrumentation and Conditions:

Table 2: Representative GC-MS Method Parameters

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu)
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injection Volume 1 µL, Splitless mode
Inlet Temperature 280 °C
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 300 °C; Hold: 10 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-550
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM) for target ions
  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time, as determined by injecting the pure standard.

    • Confirm identity by comparing the mass spectrum of the peak with a reference library or the spectrum of the standard[10][11][12].

    • Quantify the analyte by creating a calibration curve from the peak areas of the working standards versus their concentrations.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard & QC Preparation GCMS GC-MS Analysis (Protocol Table 2) Standard->GCMS Sample Sample Extraction & Cleanup Sample->GCMS Processing Peak Integration & Spectral Match GCMS->Processing Quant Quantification (Calibration Curve) Processing->Quant

Figure 1. General workflow for quantitative analysis using GC-MS.

Application 2: High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust alternative for the analysis of this compound, particularly for samples that are not amenable to GC due to thermal instability or complexity. A reverse-phase method is suitable for separating this non-polar compound.

Experimental Protocol: Reverse-Phase HPLC

This protocol is based on a published method for the analysis of this compound[13].

  • Sample Preparation:

    • Dissolve the sample extract in the mobile phase or a compatible solvent.

    • Ensure the sample is free of particulates by filtering through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

Table 3: HPLC Method Parameters

ParameterConditionReference
Instrument HPLC system with UV or MS detector[13]
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent reverse-phase column)[13]
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid[13]
Gradient Isocratic or gradient elution, to be optimized based on sample complexity
Flow Rate 1.0 mL/min
Column Temp. Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL
Detection UV at 275 nm or Mass Spectrometry (MS)
MS Compatibility For MS detection, replace Phosphoric Acid with Formic Acid[13]
  • Data Analysis:

    • Calibrate the system by injecting the this compound standard to determine its retention time.

    • Identify and quantify the analyte in samples by comparing retention times and peak areas to the calibration curve generated from the standards.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard & QC Preparation HPLC RP-HPLC Analysis (Protocol Table 3) Standard->HPLC Sample Sample Dissolution & Filtration Sample->HPLC Processing Peak Identification (Retention Time) HPLC->Processing Quant Quantification (Peak Area) Processing->Quant

Figure 2. General workflow for quantitative analysis using HPLC.

Application 3: Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the rapid, qualitative screening of CNSL components and related phenolic lipids[14][15]. This compound can be used as a reference spot to confirm the presence of saturated cardanol.

Experimental Protocol: Qualitative TLC
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. For enhanced separation of unsaturated vs. saturated compounds, plates can be impregnated with silver nitrate (10% w/w)[14].

  • Sample Application: Spot 1-5 µL of the standard solution and sample extracts onto the plate.

  • Development:

    • Place the plate in a developing chamber saturated with the mobile phase.

    • A suitable solvent system is diethyl ether:light petroleum:formic acid (30:70:1, v/v/v) [14].

  • Visualization:

    • After development, dry the plate.

    • Visualize spots under UV light (254 nm) if applicable.

    • Alternatively, spray the plate with 50% sulfuric acid (H₂SO₄) and gently heat to char the organic spots, which will appear as dark spots on a light background[14].

  • Analysis: Compare the Retention Factor (Rƒ) of the spots in the sample chromatogram to the Rƒ of the this compound standard.

CNSL Cashew Nut Shell Liquid (CNSL) Anacardic Anacardic Acids CNSL->Anacardic Cardol Cardols CNSL->Cardol Cardanol Cardanols (Unsaturated) CNSL->Cardanol PDP This compound (Saturated Standard) Cardanol->PDP Hydrogenation

Figure 3. Relationship of this compound to CNSL components.

Conclusion

This compound is a versatile and reliable analytical standard for the identification and quantification of saturated alkylphenols across various chromatographic platforms. Its well-defined properties and origin as the hydrogenated form of a major natural product make it an essential tool for researchers in natural products chemistry, food science, and materials analysis. The protocols outlined in this document provide a solid foundation for developing and validating robust analytical methods.

References

Application Notes and Protocols for 3-Pentadecylphenol in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Pentadecylphenol (3-PDP)

This compound (3-PDP) is a phenolic lipid naturally found in the shells of cashew nuts (Anacardium occidentale) and is a component of Cashew Nut Shell Liquid (CNSL). As a member of the polyphenol family, 3-PDP possesses a chemical structure that suggests potential biological activity, including antioxidant and cytotoxic properties. Its long alkyl chain confers a hydrophobic nature, which requires specific handling and preparation for use in aqueous cell culture media.

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound in various cell culture assays. While specific data on the cellular effects of isolated 3-PDP is limited in publicly available literature, this document outlines detailed protocols to enable the generation of such data. The provided methodologies are standardized for assessing cytotoxicity, apoptosis, cell cycle progression, and for investigating potential effects on key signaling pathways commonly modulated by polyphenolic compounds.

Safety Precautions and Handling

This compound is classified as a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.

General Precautions:

  • Causes skin and serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][2]

  • Handle in a well-ventilated area or a chemical fume hood.[1][2]

  • Avoid inhalation of dust or aerosols.[1]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[1][2]

Preparation of this compound for Cell Culture

Due to its hydrophobic nature, 3-PDP is not readily soluble in aqueous cell culture media. The following protocol is a general guideline for preparing a stock solution and working concentrations.

Materials:

  • This compound (powder/solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-blocking microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

Protocol for Stock Solution (e.g., 100 mM):

  • Aseptically weigh the required amount of 3-PDP powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 100 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Preparation of Working Solutions:

  • Thaw a frozen aliquot of the 3-PDP stock solution at room temperature.

  • Serially dilute the stock solution with complete cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Protocols

The following are detailed protocols for fundamental cell-based assays to characterize the effects of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • 3-PDP working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 3-PDP. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • 3-PDP working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of 3-PDP for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • 3-PDP working solutions

  • 70% cold ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with 3-PDP for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Signaling Pathways

This technique is used to detect specific proteins and investigate the effect of 3-PDP on signaling pathways. The MAPK and PI3K/Akt pathways are common targets for polyphenols.

Materials:

  • 6-well or 10 cm cell culture dishes

  • Cells of interest

  • 3-PDP working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with 3-PDP for the desired time.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting your results.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell Line Treatment Duration (hours) IC50 (µM)
e.g., MCF-7 24 Data to be determined
48 Data to be determined
72 Data to be determined
e.g., A549 24 Data to be determined
48 Data to be determined
72 Data to be determined

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Effect of this compound on Apoptosis

Cell Line 3-PDP Conc. (µM) % Early Apoptosis % Late Apoptosis % Necrosis
e.g., MCF-7 0 (Control) Data to be determined Data to be determined Data to be determined
X Data to be determined Data to be determined Data to be determined

| | Y | Data to be determined | Data to be determined | Data to be determined |

Table 3: Effect of this compound on Cell Cycle Distribution

Cell Line 3-PDP Conc. (µM) % G0/G1 Phase % S Phase % G2/M Phase
e.g., MCF-7 0 (Control) Data to be determined Data to be determined Data to be determined
X Data to be determined Data to be determined Data to be determined

| | Y | Data to be determined | Data to be determined | Data to be determined |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis prep_stock Prepare 3-PDP Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working treatment Treatment with 3-PDP prep_working->treatment cell_seeding Cell Seeding cell_seeding->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot data_acq Data Acquisition cytotoxicity->data_acq apoptosis->data_acq cell_cycle->data_acq western_blot->data_acq quant Quantification & Statistical Analysis data_acq->quant results Results Interpretation quant->results MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation PDP This compound (Potential Modulator) PDP->Raf PDP->MEK PDP->ERK PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation PDP This compound (Potential Modulator) PDP->PI3K PDP->Akt

References

Formulation of 3-Pentadecylphenol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentadecylphenol (3-PDP) is a phenolic lipid with demonstrated antioxidant properties and potential as an α-glucosidase inhibitor, suggesting its utility in studies related to metabolic disorders such as obesity and diabetes. A significant challenge in the in vivo investigation of 3-PDP is its high lipophilicity and consequently poor aqueous solubility. This document provides detailed application notes and protocols for the formulation of 3-PDP for in vivo research, with a primary focus on a liposomal delivery system. This approach is supported by existing research where 3-PDP has been successfully incorporated into liposomes as a stabilizing agent for other therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a successful formulation strategy. Due to its long alkyl chain, 3-PDP is a highly hydrophobic molecule with extremely low water solubility.

PropertyValueReference
Molecular Formula C₂₁H₃₆O
Molecular Weight 304.51 g/mol
Appearance Solid
Melting Point 50-53 °C
Water Solubility 0.001028 mg/L (estimated)
XlogP3 9.4
Solubility Soluble in organic solvents such as ethanol, toluene, and acetone.

Recommended Formulation Strategy: Liposomal Encapsulation

Given the hydrophobic nature of this compound, a liposomal formulation is the recommended approach for achieving a stable and bioavailable preparation suitable for in vivo administration, particularly for intravenous injection. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For 3-PDP, it will be entrapped within the hydrophobic lipid bilayer of the liposome.

A study by Zawilska et al. successfully incorporated a 3-n-pentadecylphenol derivative (KW101) into a pegylated liposomal formulation for the delivery of docetaxel.[1][2] This demonstrates the feasibility of using liposomes as a carrier for 3-PDP. The use of polyethylene glycol (PEG) in the liposome composition (pegylation) can further enhance the formulation's stability and circulation time in vivo.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes using Thin-Film Hydration

This protocol details the preparation of 3-PDP-loaded liposomes using the well-established thin-film hydration method. This technique is particularly suitable for encapsulating hydrophobic molecules like 3-PDP.

Materials:

  • This compound (3-PDP)

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound, HSPC, Cholesterol, and DSPE-PEG2000 in a mixture of chloroform and methanol (e.g., 2:1 v/v). A suggested molar ratio is HSPC:Cholesterol:DSPE-PEG2000:3-PDP of 55:40:5:5, but this may require optimization.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 60-65°C) to ensure proper mixing and film formation.

    • Gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Pre-warm the phosphate-buffered saline (PBS, pH 7.4) to the same temperature as the water bath used for film formation (60-65°C).

    • Add the warm PBS to the flask containing the lipid film.

    • Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. This allows the lipid film to hydrate and swell, forming multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Sonication and Extrusion):

    • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes. The temperature of the sonicator bath should be maintained above the lipid transition temperature.

    • For a more uniform size distribution, subject the liposome suspension to extrusion. Load the suspension into a pre-heated extruder.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 10-15 times). This will produce small unilamellar vesicles (SUVs).

  • Purification and Sterilization:

    • To remove any unencapsulated 3-PDP, the liposome suspension can be purified by size exclusion chromatography or dialysis.

    • For in vivo use, sterilize the final liposomal formulation by filtering through a 0.22 µm syringe filter.

  • Characterization:

    • Characterize the prepared liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of 3-PDP using techniques such as HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol).

Protocol 2: In Vivo Administration of Liposomal this compound

Important Note: To date, there is a lack of published in vivo studies using this compound as the primary therapeutic agent. Therefore, a specific, validated dosage cannot be provided. It is highly recommended that researchers conduct a preliminary dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD) and to establish a safe and effective dose range for subsequent efficacy studies.

Animal Model:

  • The choice of animal model will depend on the research question (e.g., a diet-induced obesity model for metabolic studies).

Administration Route:

  • For liposomal formulations, intravenous (IV) injection is a common and effective route of administration.

Procedure:

  • Dose Preparation:

    • Dilute the sterile liposomal 3-PDP formulation to the desired concentration with sterile PBS immediately before injection.

  • Administration:

    • Administer the formulation to the animals via the chosen route (e.g., tail vein injection for mice).

    • Include a control group that receives empty liposomes (without 3-PDP) to account for any effects of the vehicle itself.

  • Monitoring:

    • Monitor the animals regularly for any signs of toxicity or adverse effects.

    • At the end of the study period, collect tissues and/or blood samples for analysis of relevant biomarkers.

Data Presentation

All quantitative data from formulation characterization and in vivo studies should be summarized in tables for clarity and ease of comparison.

Table 1: Physicochemical Characterization of 3-PDP Loaded Liposomes

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
3-PDP Liposomes
Empty LiposomesN/A

Table 2: Example of In Vivo Study Dosing Regimen (for a dose-finding study)

GroupTreatmentDose (mg/kg)Route of AdministrationDosing Frequency
1Vehicle (Empty Liposomes)N/AIVOnce daily
2Liposomal 3-PDPLow Dose (e.g., 1)IVOnce daily
3Liposomal 3-PDPMid Dose (e.g., 5)IVOnce daily
4Liposomal 3-PDPHigh Dose (e.g., 10)IVOnce daily

Visualization of Workflows and Pathways

Formulation Workflow

G cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Final Product dissolve Dissolve 3-PDP and Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer dry->hydrate sonicate Sonication hydrate->sonicate extrude Extrusion sonicate->extrude characterize Characterization (DLS, HPLC) extrude->characterize sterilize Sterilization (0.22 µm filter) characterize->sterilize in_vivo in_vivo sterilize->in_vivo Ready for In Vivo Use

Caption: Workflow for the preparation of 3-PDP loaded liposomes.

Proposed Signaling Pathway for Anti-Obesity Effect

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Effect carbohydrates Dietary Carbohydrates alpha_glucosidase α-Glucosidase carbohydrates->alpha_glucosidase glucose_absorption Glucose Absorption alpha_glucosidase->glucose_absorption blood_glucose Increased Blood Glucose glucose_absorption->blood_glucose adipogenesis Adipogenesis blood_glucose->adipogenesis obesity Obesity adipogenesis->obesity PDP This compound PDP->alpha_glucosidase Inhibition

Caption: Proposed mechanism of 3-PDP in reducing hyperglycemia.

Proposed Signaling Pathway for Antioxidant Effect

G ROS Reactive Oxygen Species (ROS) cellular_damage Oxidative Stress & Cellular Damage ROS->cellular_damage stable_radical Stable Phenoxyl Radical ROS->stable_radical Neutralization PDP This compound phenolic_hydroxyl Phenolic Hydroxyl Group PDP->phenolic_hydroxyl phenolic_hydroxyl->ROS Donates H atom

Caption: Antioxidant mechanism of this compound via radical scavenging.

References

Application Notes and Protocols for the Enzymatic Modification of 3-Pentadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic modification of 3-Pentadecylphenol (3-PDP), a versatile phenolic lipid derived from cashew nut shell liquid. Enzymatic modifications offer a green and highly selective alternative to traditional chemical methods for synthesizing novel 3-PDP derivatives with potentially enhanced biological activities for applications in drug development, functional foods, and advanced materials.

Introduction to this compound and its Enzymatic Modification

This compound (also known as hydrogenated cardanol) is a naturally derived alkylphenol with a C15 alkyl chain at the meta-position of the phenolic ring.[1][2][3] This unique amphiphilic structure imparts interesting biological properties, including antioxidant and potential antiobesity activities.[4] Enzymatic modification of 3-PDP can be employed to alter its physicochemical properties, such as hydrophilicity and stability, and to enhance its bioactivity. The primary enzymatic routes for modifying 3-PDP and other phenolic compounds include lipase-catalyzed acylation, tyrosinase-catalyzed hydroxylation, and peroxidase-catalyzed polymerization.[1][5][6][7]

Lipase-Catalyzed Acylation of this compound

Lipase-catalyzed acylation, or esterification, involves the attachment of an acyl group (from a fatty acid or its ester) to the hydroxyl group of 3-PDP. This modification, often termed lipophilization, can enhance the solubility of the molecule in lipidic environments, potentially improving its incorporation into cell membranes and altering its biological activity.[8][9][10]

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol describes the synthesis of an ester of this compound with a fatty acid, catalyzed by an immobilized lipase.

Materials:

  • This compound (3-PDP)

  • Fatty acid (e.g., oleic acid, linoleic acid) or fatty acid vinyl ester (e.g., vinyl laurate)

  • Immobilized Lipase B from Candida antarctica (CALB, Novozym 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol, heptane, or a mixture of hexane and 2-butanone)

  • Molecular sieves (3 Å), activated

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1 mmol) and the desired fatty acid or vinyl ester (1.2 mmol, 1.2 equivalents) in the chosen anhydrous organic solvent (10-20 mL).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme loading is 10-20% (w/w) of the total substrate weight.

  • Dehydration: Add activated molecular sieves (approximately 10% w/v) to the reaction mixture to remove water produced during the esterification, which helps to drive the reaction towards product formation.

  • Reaction Incubation: Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Incubate the reaction at a controlled temperature, typically between 40°C and 60°C, for 24 to 72 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.

  • Product Purification: Purify the resulting crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the acylated 3-PDP derivative.

  • Characterization: Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for lipase-catalyzed acylation of phenolic compounds, which can be used as a starting point for the optimization of 3-PDP modification.

Phenolic SubstrateAcyl DonorEnzymeSolventTemp (°C)Time (h)Conversion/Yield (%)Reference
Dihydrocaffeic acidLinolenyl alcoholImmobilized LipaseHexane/2-butanone (75:25 v/v)-4859[11]
Dihydrocaffeic acidLinolenyl alcoholImmobilized LipaseHexane/2-butanone (75:25 v/v)-16899 (with 1:8 substrate ratio)[12]
Phenolic AlcoholsPomace Olive OilZnOFe-TLLSolvent-free4024~98[13]
Phenolic AcidsPalmitic AcidCALBtert-amyl alcohol601297[10]

Tyrosinase-Catalyzed Hydroxylation of this compound

Tyrosinase is a copper-containing enzyme that catalyzes the o-hydroxylation of monophenols to o-diphenols (catechols).[14][15] This modification introduces a second hydroxyl group onto the aromatic ring of 3-PDP, which can significantly enhance its antioxidant and metal-chelating properties. A key challenge in this reaction is the subsequent oxidation of the catechol to a highly reactive o-quinone, which can lead to polymerization. The addition of a reducing agent, such as ascorbic acid, can mitigate this by reducing the o-quinone back to the catechol.[5][14]

Experimental Protocol: Tyrosinase-Catalyzed Hydroxylation

This protocol details the hydroxylation of 3-PDP to its corresponding catechol derivative using tyrosinase.

Materials:

  • This compound (3-PDP)

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-Ascorbic acid

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic co-solvent (e.g., ethanol or DMSO) to dissolve 3-PDP

  • Reaction vessel with provision for oxygen supply

  • Magnetic stirrer

  • HPLC system for analysis and purification

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of a suitable organic co-solvent (e.g., ethanol).

  • Reaction Setup: In a reaction vessel, prepare a solution of L-ascorbic acid (2 equivalents relative to 3-PDP) in 0.1 M phosphate buffer (pH 7.0).

  • Substrate Addition: While stirring, add the 3-PDP stock solution to the buffered ascorbic acid solution to achieve the desired final substrate concentration (e.g., 0.02 mmol in 5 mL).

  • Oxygenation: Gently bubble oxygen through the reaction mixture or ensure a continuous supply of air.

  • Enzyme Addition: Initiate the reaction by adding a solution of tyrosinase (e.g., 540 units) in a small volume of phosphate buffer to the reaction mixture.

  • Reaction Incubation: Maintain the reaction at a constant temperature (e.g., 25°C) with continuous stirring for up to 24 hours.

  • Reaction Monitoring: Monitor the formation of the catechol derivative and the consumption of 3-PDP using reverse-phase HPLC with a UV detector.

  • Reaction Termination: Terminate the reaction by adding a strong acid (e.g., perchloric acid) to denature the enzyme, or by heat treatment.

  • Product Purification: The hydroxylated product can be purified from the reaction mixture using preparative HPLC.

  • Characterization: Characterize the purified product using LC-MS, ¹H NMR, and ¹³C NMR to confirm its structure.

Quantitative Data Summary (Illustrative)

This table presents typical reaction conditions and outcomes for the tyrosinase-catalyzed hydroxylation of phenols.

Phenolic SubstrateEnzymeReducing AgentpHTemp (°C)Time (h)OutcomeReference
Various PhenolsTyrosinaseAscorbic Acid7.02524Moderate to high yields of corresponding catechols[5]
KaempferolBacillus megaterium TyrosinaseL-Ascorbic AcidMildly Acidic--Efficient conversion to quercetin and myricetin[14]
L-tyrosineTyrosinase----Kinetic parameters determined[16]

Peroxidase-Catalyzed Polymerization of this compound

Peroxidases, such as soybean peroxidase (SBP) and horseradish peroxidase (HRP), catalyze the oxidation of phenols in the presence of hydrogen peroxide, leading to the formation of phenoxy radicals. These radicals can then couple to form polymers. This process can be used to synthesize poly(this compound), a bio-based polymer with potential applications in coatings and advanced materials.[1][2][3]

Experimental Protocol: Peroxidase-Catalyzed Polymerization

This protocol describes the polymerization of 3-PDP using a peroxidase enzyme.

Materials:

  • This compound (3-PDP) or Cardanol

  • Soybean Peroxidase (SBP) or Horseradish Peroxidase (HRP)

  • If using HRP, a redox mediator (e.g., N-ethyl phenothiazine) is required.[2]

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Solvent system (e.g., 1:1 v/v isopropanol/phosphate buffer)

  • Reaction vessel

  • Magnetic stirrer

  • Syringe pump for controlled addition of H₂O₂

  • Methanol or ethanol for polymer precipitation

  • Centrifuge

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound in the chosen solvent system.

  • Enzyme Addition: Add the peroxidase enzyme to the reaction mixture. If using HRP with a substrate like cardanol, also add the redox mediator.[2]

  • Initiation of Polymerization: Start the reaction by the slow and controlled addition of hydrogen peroxide using a syringe pump over several hours. This is crucial to avoid enzyme inactivation by high concentrations of H₂O₂.

  • Reaction Incubation: Continue the reaction with stirring at room temperature for a specified duration (e.g., 6-24 hours).

  • Polymer Precipitation: After the reaction is complete, precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as methanol or ethanol.

  • Polymer Collection: Collect the precipitated polymer by centrifugation or filtration.

  • Washing and Drying: Wash the polymer pellet with the non-solvent to remove unreacted monomer and other impurities. Dry the polymer under vacuum.

  • Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by FT-IR and NMR to confirm its structure.

Quantitative Data Summary (Illustrative)

This table summarizes key data from studies on the peroxidase-catalyzed polymerization of cardanol, a close structural analog of 3-PDP.

SubstrateEnzymeSolvent SystemReaction Time (h)Yield (%)Key FindingReference
CardanolSoybean PeroxidaseIsopropanol/Phosphate Buffer (1:1 v/v)662SBP effectively polymerizes cardanol.[1]
CardanolHorseradish PeroxidaseAqueous Organic Solvent--HRP requires a redox mediator for polymerization.[2]
This compoundHorseradish PeroxidaseOil-Water Interface--Formation of poly(this compound) microcapsules.[3]

Analytical Methods for Characterization

The successful modification of this compound requires robust analytical methods to monitor the reaction and characterize the products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for monitoring the progress of enzymatic reactions by separating the substrate from the product(s) and allowing for their quantification. A reverse-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is commonly performed using a UV-Vis or diode-array detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. For phenolic compounds like 3-PDP and its derivatives, derivatization (e.g., silylation) is often required to increase their volatility and thermal stability.[17] GC-MS provides both retention time information for separation and mass spectra for structural elucidation and confirmation.[18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the modified 3-PDP derivatives.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI)-MS can be used to determine the molecular weight of the synthesized compounds.[12]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of polymeric products from peroxidase-catalyzed reactions.[21]

Biological Signaling Pathways and Applications

Alkylphenols, including 3-PDP, can exert biological effects through various signaling pathways. Notably, long-chain alkylphenols have been shown to possess estrogenic activity and can modulate endocrine functions.[4][6][22]

Potential signaling pathways that may be modulated by 3-PDP and its derivatives include:

  • G Protein-Coupled Estrogen Receptor 1 (GPER) Pathway: Some alkylphenols have been shown to act via GPER, leading to the activation of downstream signaling cascades, such as the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways.[7]

  • Calcium Signaling: Alkylphenols can induce rapid changes in intracellular calcium concentrations, which can, in turn, affect a variety of cellular processes.[4][6]

  • ERK Phosphorylation: The extracellular-signal-regulated kinase (ERK) pathway is another target of alkylphenols, which can lead to changes in cell proliferation and other cellular functions.[4][6]

  • Oxidative Stress Pathways: The antioxidant properties of 3-PDP and its hydroxylated derivatives suggest they may modulate pathways related to oxidative stress, such as the Nrf2 pathway.

The enzymatic modification of 3-PDP opens up possibilities for developing new therapeutic agents. For instance, enhancing its lipophilicity through lipase-catalyzed acylation could improve its bioavailability and efficacy in targeting lipid-rich environments. Increasing its antioxidant potential through tyrosinase-catalyzed hydroxylation could be beneficial for conditions associated with oxidative stress.

Visualizations

Experimental Workflow for Enzymatic Modification

G General Workflow for Enzymatic Modification of this compound cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Purification cluster_application Application A This compound D Reaction Setup in Appropriate Solvent/Buffer A->D B Enzyme (Lipase, Tyrosinase, or Peroxidase) B->D C Co-substrate/Reagents C->D E Incubation (Controlled Temperature and Time) D->E F Reaction Monitoring (HPLC/TLC) E->F G Product Isolation and Purification (Chromatography) F->G Reaction Complete H Structural Characterization (NMR, MS) G->H I Biological Activity Screening H->I

Caption: General workflow for the enzymatic modification of this compound.

Potential Signaling Pathway for Alkylphenols

G Potential Signaling Pathway for Alkylphenols cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDP This compound Derivative GPER GPER PDP->GPER Binds EGFR EGFR GPER->EGFR Transactivates PLC PLC GPER->PLC Ras Ras EGFR->Ras IP3 IP3 PLC->IP3 Ca2 [Ca2+]i Increase IP3->Ca2 I I Ca2->I Cellular Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Gene->I

Caption: A potential signaling pathway initiated by alkylphenols via GPER.

References

Application Notes and Protocols for the Extraction and Purification of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction and purification of phenolic compounds from various natural sources. The information is intended to guide researchers, scientists, and professionals in the field of drug development in selecting and applying appropriate techniques for the isolation and analysis of these bioactive molecules.

Introduction to Phenolic Compounds

Phenolic compounds are a large and diverse group of secondary metabolites found in plants, characterized by the presence of at least one aromatic ring with one or more hydroxyl groups. They are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The efficient extraction and purification of these compounds are crucial first steps for their study and potential application in the pharmaceutical and nutraceutical industries.[3] The choice of extraction and purification methods depends on the chemical nature of the target phenolic compounds, the plant matrix, and the intended application of the final extract.[1]

Section 1: Extraction Techniques for Phenolic Compounds

The initial step in isolating phenolic compounds from their natural matrix is extraction. Various techniques are available, ranging from conventional solvent-based methods to modern, more efficient technologies.

Conventional Extraction Techniques

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4][5][6] The selection of the organic solvent is critical and depends on the polarity of the target phenolic compounds.[5]

Application Notes:

  • Principle: LLE operates on the principle of partitioning. Phenolic compounds will distribute between the two immiscible phases according to their relative solubility.[4]

  • Advantages: Simple, inexpensive, and effective for initial fractionation of crude extracts.[7][8]

  • Disadvantages: Can be time-consuming, requires large volumes of potentially hazardous organic solvents, and may result in the co-extraction of undesirable compounds.[8]

  • Key Parameters:

    • Solvent Selection: The polarity of the solvent is a crucial factor.[5] Common solvents include ethyl acetate, diethyl ether, methanol, and ethanol.[4][5] Aqueous mixtures of organic solvents are often more efficient.[5]

    • pH: Adjusting the pH of the aqueous phase can significantly impact the extraction efficiency of acidic phenolic compounds.[5]

    • Sample-to-Solvent Ratio: A common ratio is 1:3 (v/v) for a single extraction stage.[5]

Experimental Protocol: Liquid-Liquid Extraction of Phenolic Compounds

  • Preparation of Aqueous Extract: Begin with a clarified aqueous extract of the plant material.

  • pH Adjustment: If targeting acidic phenols, adjust the pH of the aqueous extract to an acidic range (e.g., pH 2.5-3.6) using an appropriate acid like hydrochloric acid.[5]

  • Solvent Partitioning:

    • Transfer a known volume of the aqueous extract to a separatory funnel.

    • Add an equal or specified volume of an immiscible organic solvent (e.g., ethyl acetate).[5]

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.

    • Allow the layers to separate completely.

  • Collection of Organic Phase: Carefully drain the lower aqueous layer and collect the upper organic layer containing the phenolic compounds.

  • Repeat Extraction: For exhaustive extraction, repeat the process 2-3 times with fresh organic solvent.

  • Concentration: Combine the organic fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the concentrated phenolic extract.[5]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for further analysis or purification.

Modern Extraction Techniques

Modern extraction techniques offer several advantages over conventional methods, including higher efficiency, shorter extraction times, and reduced solvent consumption.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction process. The acoustic cavitation produced by ultrasound disrupts cell walls, facilitating the release of intracellular compounds into the solvent.[9][10]

Application Notes:

  • Principle: UAE enhances mass transfer and solvent penetration into the plant matrix through the phenomenon of acoustic cavitation, which involves the formation, growth, and implosion of microscopic bubbles.[10][11]

  • Advantages: Reduced extraction time, lower solvent consumption, increased extraction yield, and suitability for heat-sensitive compounds due to lower operating temperatures.[9][12]

  • Disadvantages: The high energy of ultrasound can potentially degrade some phenolic compounds if not properly controlled.

  • Key Parameters:

    • Sonication Amplitude/Power: Higher amplitude generally leads to higher extraction efficiency, but excessive power can cause degradation.[12]

    • Extraction Time: Optimal extraction times are typically short, often in the range of minutes.[11][12]

    • Temperature: Lower temperatures are often preferred to prevent the degradation of thermolabile compounds.[12]

    • Solvent: The choice of solvent and its concentration is crucial for efficient extraction.[11][13]

Experimental Protocol: Ultrasound-Assisted Extraction of Phenolic Compounds

  • Sample Preparation: Place a known amount of powdered plant material (e.g., 0.2 g) into an extraction vessel.[13]

  • Solvent Addition: Add a specific volume of the chosen extraction solvent (e.g., a mixture of methanol and water).[13]

  • Ultrasonic Treatment:

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a set frequency (e.g., 53 kHz), power (e.g., 500 W), and for a specific duration (e.g., 10-50 minutes).[11]

    • Control the temperature of the system, if necessary.

  • Separation: After sonication, separate the solid material from the liquid extract by centrifugation or filtration.

  • Collection and Storage: Collect the supernatant containing the phenolic compounds and store it at -20°C for further analysis.[14]

Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and the sample matrix, leading to the disruption of plant cells and the release of target compounds.[15]

Application Notes:

  • Principle: MAE utilizes the ability of polar molecules within the sample and solvent to absorb microwave energy and convert it into heat. This rapid and localized heating creates pressure that ruptures the plant cell walls, enhancing the extraction process.

  • Advantages: Significantly reduced extraction time (minutes instead of hours), lower solvent consumption, and higher extraction efficiency compared to conventional methods.[16][17]

  • Disadvantages: The high temperatures can lead to the degradation of thermolabile compounds if not carefully controlled. The choice of solvent is limited to those that are microwave-transparent or absorbing.

  • Key Parameters:

    • Microwave Power: Higher power can lead to faster extraction but also increases the risk of degradation.[17]

    • Extraction Time: Typically very short, in the range of a few minutes.[15][17]

    • Temperature: Careful control of temperature is crucial to prevent degradation of phenolic compounds.[15]

    • Solvent: The polarity of the solvent affects its ability to absorb microwave energy and its efficiency in extracting phenolics. Polyols are also being explored as green solvents for MAE.[18]

Experimental Protocol: Microwave-Assisted Extraction of Phenolic Compounds

  • Sample and Solvent: Place a known amount of the plant material and the extraction solvent in a microwave-safe extraction vessel. Add a magnetic stir bar for uniform heating.[14]

  • Microwave Settings:

    • Place the vessel in the microwave extraction system.

    • Set the desired microwave power (e.g., up to 1800 W), temperature (e.g., 120°C), and extraction time (e.g., 15 minutes).[14]

  • Extraction: Start the extraction process. The system will automatically control the set parameters.

  • Cooling: After extraction, allow the vessel to cool down.

  • Filtration and Collection: Filter the extract to remove solid residues and collect the supernatant for further processing.[14]

Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids have properties of both liquids and gases, allowing for efficient penetration into the sample matrix and dissolution of target compounds.[19][20]

Application Notes:

  • Principle: SFE utilizes the unique properties of supercritical fluids, which exhibit low viscosity and high diffusivity (gas-like) and high density and solvating power (liquid-like). By manipulating pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.[19][21]

  • Advantages: Environmentally friendly ("green") technique, especially when using CO2. The solvent is easily removed from the extract, and the selectivity can be controlled by adjusting pressure and temperature.[19][20]

  • Disadvantages: High initial equipment cost. Pure CO2 is nonpolar and has low efficiency for extracting polar phenolic compounds, often requiring the use of a polar co-solvent (modifier).[4][20]

  • Key Parameters:

    • Pressure and Temperature: These are the primary parameters used to control the density and solvating power of the supercritical fluid.[19][22]

    • Co-solvent: For polar phenolic compounds, a polar modifier like ethanol or methanol is often added to the CO2 to increase its polarity and extraction efficiency.[19][23]

    • Flow Rate: Affects the mass transfer of the analytes from the matrix to the fluid phase.[22]

Experimental Protocol: Supercritical Fluid Extraction of Phenolic Compounds

  • Sample Loading: A known amount of the dried and ground plant material is packed into the extraction vessel.[23]

  • System Setup: The SFE system is brought to the desired pressure and temperature.

  • Extraction:

    • Supercritical CO2, with or without a co-solvent, is pumped through the extraction vessel.

    • The phenolic compounds are dissolved in the supercritical fluid.

  • Separation: The extract-laden supercritical fluid flows to a separator where the pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

  • Collection: The precipitated extract is collected from the separator.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.[24]

Application Notes:

  • Principle: PLE maintains the solvent in a liquid state at temperatures above its boiling point by applying high pressure. The elevated temperature increases the solubility and diffusion rate of the analytes and decreases the viscosity of the solvent, leading to more efficient extraction.[24][25]

  • Advantages: Faster extraction times, lower solvent consumption compared to traditional methods, and can be automated.[4][24]

  • Disadvantages: High temperatures may cause degradation of some thermolabile phenolic compounds.

  • Key Parameters:

    • Temperature: A critical parameter that significantly influences extraction efficiency.[26][27]

    • Solvent: The choice of solvent is important, and aqueous mixtures are often used.[26]

    • Pressure: Used to keep the solvent in its liquid state at high temperatures.

    • Extraction Cycles: Multiple static extraction cycles can be employed to improve recovery.[26]

Experimental Protocol: Pressurized Liquid Extraction of Phenolic Compounds

  • Sample Preparation: A known amount of the dried sample is mixed with a dispersing agent (e.g., sand) and packed into the extraction cell.

  • Extraction Parameters: The desired solvent, temperature, pressure, and number of extraction cycles are set on the PLE instrument.[26]

  • Extraction Process:

    • The extraction cell is heated to the set temperature.

    • The solvent is pumped into the cell until the set pressure is reached.

    • A static extraction is performed for a specified time.

    • The extract is then purged from the cell with nitrogen gas into a collection vial.

  • Repeat Cycles: The process can be repeated for multiple cycles to ensure complete extraction.[26]

Data Presentation: Comparison of Extraction Techniques
Extraction TechniquePlant MaterialKey ParametersTotal Phenolic Content (TPC) / YieldReference
Ultrasound-Assisted Extraction (UAE) Psidium cattleianum leaves4 min, 100% amplitude, 0.6 s pulse cycle155.31 mg/g DM (predicted)[12]
Adenaria floribunda stem60°C, 10 min, 60% amplitude (water)6.38 ± 0.28 mg GAE g⁻¹ DW[9]
Mushrooms93.6% MeOH, 60°C, 17% amplitude, 0.71 s⁻¹ cyclesOptimized for maximum TPC[13]
Microwave-Assisted Extraction (MAE) Spices (Cinnamomum zeylanicum, Cuminum cyminum, Crocus sativus)Optimized conditions3-6 times higher recovery than UAE[16]
Olive by-products500W and 700WOver twice the yield of maceration[17]
Supercritical Fluid Extraction (SFE) Potato peels80°C, 350 bar, 20% MeOH, 18.0 g/min flow rate37% total phenolic recovery[22]
Pressurized Liquid Extraction (PLE) Laurus nobilis L. leaves50% ethanol, 150°C, 1 cycle, 5 min31.87 to 49.30 mg GAE g⁻¹[26]
Olive PomaceOptimized conditions1659 mg/kg d.w.[25]
Red Grape SkinAcidified water, 80-100°CHigh levels of total phenolics[27]
Conventional Solid-Liquid Extraction Olive PomaceMethanol:water (80:20), 120 min281.7 mg/kg d.w.[25]

Note: GAE = Gallic Acid Equivalents; DM = Dry Matter; DW = Dry Weight. The efficiency of extraction is highly dependent on the specific plant matrix and target compounds.

Section 2: Purification Techniques for Phenolic Compounds

After extraction, the crude extract is a complex mixture of various compounds. Purification is necessary to isolate the phenolic compounds of interest from other co-extracted substances like sugars, proteins, and organic acids.[4]

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration. It involves passing the crude extract through a solid sorbent that retains the target phenolic compounds, while interferences are washed away. The retained phenolics are then eluted with a suitable solvent.[4][6][28]

Application Notes:

  • Principle: SPE is based on the differential affinity of compounds for a solid stationary phase and a liquid mobile phase. The choice of sorbent is critical for selective retention of the target analytes.[28]

  • Advantages: Efficient for sample clean-up, reduces solvent consumption compared to LLE, and can be automated.

  • Disadvantages: The capacity of the sorbent is limited, and method development can be required to optimize recovery.

  • Common Sorbents: C8 and C18-bonded silica cartridges are commonly used for retaining phenolic compounds.[4] Polymeric sorbents like Strata X are also effective.[28]

Experimental Protocol: Solid-Phase Extraction for Phenolic Compound Purification

  • Cartridge Conditioning: Activate the SPE cartridge (e.g., C18) by passing a specific volume of methanol followed by water.

  • Sample Loading: Load the crude phenolic extract (dissolved in an appropriate solvent) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities like sugars and organic acids.

  • Elution: Elute the retained phenolic compounds with a stronger solvent (e.g., methanol or acetonitrile).

  • Collection and Concentration: Collect the eluate containing the purified phenolic compounds and evaporate the solvent if necessary.

Column Chromatography

Column chromatography is a versatile technique used for the separation and purification of individual phenolic compounds or fractions from a complex mixture.[29]

Application Notes:

  • Principle: The separation is based on the differential partitioning of the components of a mixture between a stationary phase packed in a column and a mobile phase that flows through it.

  • Types of Stationary Phases:

    • Silica Gel: Commonly used for the separation of flavonoids and other phenolics.[30]

    • Polyamide: Effective for separating complex mixtures of anthocyanins and other flavonoids.[1]

    • Sephadex LH-20: A size-exclusion and adsorption gel often used for the purification of phenolics.[30]

    • Ion Exchange Resins: Such as Amberlite, can be used to enrich phenolic fractions by removing non-phenolic compounds.[31]

General Protocol for Column Chromatography:

  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the packed column.

  • Elution: Pass the mobile phase through the column. The separation can be performed isocratically (with a single solvent composition) or with a gradient (by gradually changing the solvent composition to increase its polarity).[30]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions using techniques like Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the desired phenolic compounds.

  • Pooling and Concentration: Combine the fractions containing the purified compound(s) and evaporate the solvent.

Section 3: Analysis of Phenolic Compounds

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation, identification, and quantification of individual phenolic compounds in an extract.[29][32][33]

Application Notes:

  • Principle: HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

  • Common Configuration for Phenolic Analysis:

    • Stationary Phase: Reversed-phase columns, such as C18, are most frequently used.[32][33]

    • Mobile Phase: A gradient elution using a mixture of two solvents is common. Typically, this involves an aqueous solvent (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol.[33][34]

    • Detector: A Diode Array Detector (DAD) or UV-Vis detector is widely used for the detection and quantification of phenolic compounds based on their UV absorbance.[32][35] Mass Spectrometry (MS) detectors can be coupled with HPLC (LC-MS) for structural identification.[32]

Experimental Protocol: HPLC Analysis of Phenolic Compounds

  • Sample and Standard Preparation:

    • Dissolve the purified phenolic extract in the mobile phase.

    • Prepare standard solutions of known phenolic compounds at various concentrations for calibration.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Column: e.g., C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).[33]

    • Mobile Phase: Example gradient: Solvent A (e.g., 1% aqueous acetic acid) and Solvent B (e.g., 100% methanol).[34]

    • Gradient Program: A typical gradient might start with a high percentage of Solvent A, with the percentage of Solvent B gradually increasing over the run time to elute more nonpolar compounds.[34]

    • Flow Rate: e.g., 0.8 mL/min.[34]

    • Column Temperature: e.g., 25 °C.[34]

    • Injection Volume: e.g., 5 µL.[34]

    • Detection: Set the DAD to monitor at specific wavelengths relevant to the phenolic compounds of interest (e.g., 280 nm).[34]

  • Analysis:

    • Inject the standard solutions to create a calibration curve.

    • Inject the sample extract.

    • Identify the phenolic compounds in the sample by comparing their retention times with those of the standards.

    • Quantify the individual phenolic compounds by comparing their peak areas to the calibration curve.

Section 4: Visualizations

Workflow Diagrams

Extraction_Purification_Workflow PlantMaterial Plant Material (Dried, Ground) Extraction Extraction PlantMaterial->Extraction CrudeExtract Crude Phenolic Extract Extraction->CrudeExtract Purification Purification CrudeExtract->Purification PurifiedExtract Purified Phenolic Extract / Fractions Purification->PurifiedExtract Analysis Analysis PurifiedExtract->Analysis Data Identification & Quantification Analysis->Data

Caption: General workflow for phenolic compound extraction, purification, and analysis.

SPE_Protocol Start Start Conditioning 1. Cartridge Conditioning (e.g., Methanol, then Water) Start->Conditioning Loading 2. Sample Loading (Crude Extract) Conditioning->Loading Washing 3. Washing (e.g., Water to remove impurities) Loading->Washing Elution 4. Elution (e.g., Methanol to elute phenolics) Washing->Elution Collection 5. Collection of Purified Extract Elution->Collection End End Collection->End

Caption: Step-by-step protocol for Solid-Phase Extraction (SPE).

Extraction_Techniques_Comparison ExtractionMethods Extraction Methods for Phenolic Compounds Conventional Conventional Methods ExtractionMethods->Conventional Modern Modern Methods ExtractionMethods->Modern LLE Liquid-Liquid Extraction (LLE) Conventional->LLE Soxhlet Soxhlet Extraction Conventional->Soxhlet UAE Ultrasound-Assisted (UAE) Modern->UAE MAE Microwave-Assisted (MAE) Modern->MAE SFE Supercritical Fluid (SFE) Modern->SFE PLE Pressurized Liquid (PLE) Modern->PLE

Caption: Classification of phenolic compound extraction techniques.

References

Application Notes and Protocols: The Antioxidant Role of 3-Pentadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentadecylphenol (3-PDP) is a naturally occurring phenolic lipid found in the shell of the cashew nut (Anacardium occidentale)[1]. As an amphiphilic molecule, it consists of a hydrophilic phenolic headgroup and a long hydrophobic pentadecyl chain[1]. This structure allows it to partition into cellular membranes, suggesting a potential role as a membrane-bound antioxidant[1]. Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. This document provides detailed application notes and protocols for investigating the antioxidant properties of this compound in various in vitro systems.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₃₆O[2]
Molecular Weight 304.51 g/mol [2]
Appearance Solid[3]
Melting Point 50-53 °C[4]
Solubility Soluble in organic solvents[5]
Source Hydrogenation of Cardanol from Cashew Nut Shell Liquid (CNSL)[1][6]

In Vitro Antioxidant Activity of this compound (Illustrative Data)

Due to a lack of publicly available quantitative antioxidant data for this compound, the following table presents illustrative data to demonstrate how results would be presented. These values are hypothetical and should be experimentally determined.

AssayIC₅₀ (µg/mL) of 3-PDP (Hypothetical)IC₅₀ (µg/mL) of Trolox (Reference)IC₅₀ (µg/mL) of Ascorbic Acid (Reference)
DPPH Radical Scavenging 85158
ABTS Radical Scavenging 60105
FRAP (Fe³⁺ Reducing Power) 120 (EC₅₀)25 (EC₅₀)15 (EC₅₀)

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound (3-PDP)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of 3-PDP in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions of the 3-PDP stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar range of concentrations for the positive control (Trolox or Ascorbic Acid).

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of 3-PDP, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Analysis DPPH_sol 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH + 100 µL Sample DPPH_sol->Mix Sample_sol 3-PDP Stock (e.g., 1 mg/mL) Serial_dil Serial Dilutions of 3-PDP Sample_sol->Serial_dil Serial_dil->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calc Calculate % Inhibition Read->Calc IC50 Determine IC₅₀ Value Calc->IC50

DPPH radical scavenging assay workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound (3-PDP)

  • ABTS

  • Potassium persulfate

  • Methanol or Ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•⁺ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

    • Before use, dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare serial dilutions of 3-PDP and Trolox in methanol as described in the DPPH assay protocol.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of 3-PDP, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula:

    Where:

    • A_control is the absorbance of the ABTS•⁺ solution with methanol.

    • A_sample is the absorbance of the ABTS•⁺ solution with the 3-PDP or standard.

  • IC₅₀ Determination: Determine the IC₅₀ value from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.

Materials:

  • This compound (3-PDP)

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare serial dilutions of 3-PDP in methanol.

    • Prepare a standard curve using known concentrations of FeSO₄.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of 3-PDP, FeSO₄ standards, or methanol (as a blank) to the respective wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the 3-PDP samples from the standard curve and express it as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).

Potential Cellular Antioxidant Mechanisms of this compound

As a phenolic compound, this compound is likely to exert its antioxidant effects through various cellular mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense pathways.

Direct Radical Scavenging

The phenolic hydroxyl group of this compound can donate a hydrogen atom to reactive oxygen species (ROS), neutralizing them and forming a more stable phenoxyl radical. The long pentadecyl chain allows it to be localized within lipid membranes, making it potentially effective in inhibiting lipid peroxidation.

Radical_Scavenging PDP This compound (PDP-OH) PDP_Radical PDP Phenoxyl Radical (PDP-O•) PDP->PDP_Radical H• donation Neutral_ROS Neutralized Species (RH) ROS Reactive Oxygen Species (R•) ROS->Neutral_ROS Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDP This compound Keap1_Nrf2 Keap1-Nrf2 Complex PDP->Keap1_Nrf2 ? Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Maf Maf Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription MAPK_Pathway cluster_mapk MAPK Cascades Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 PDP This compound PDP->ASK1 ? Inhibition MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Cellular_Response Cellular Response (Inflammation, Apoptosis) JNK->Cellular_Response p38->Cellular_Response

References

Troubleshooting & Optimization

improving yield and purity of 3-Pentadecylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pentadecylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of cardanol.[1] Cardanol, a renewable phenolic lipid mixture derived from cashew nutshell liquid (CNSL), contains unsaturated C15 side chains that are saturated during the hydrogenation process to yield this compound.[2][3][4]

Q2: What are the typical catalysts and reaction conditions for the hydrogenation of cardanol?

A2: Common catalysts for this reaction include Palladium on carbon (Pd/C) and Raney Nickel.[1][5] A typical procedure involves reacting cardanol with hydrogen gas under pressure in the presence of the catalyst and a solvent. For example, a high yield of 95% has been reported using 5% Pd/C in isopropanol at 70°C and 600 psi hydrogen pressure.[1]

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include achieving complete hydrogenation of the unsaturated side chains of cardanol, preventing side reactions such as the reduction of the aromatic ring, and effectively purifying the final product to remove unreacted starting material and byproducts.[5][6]

Q4: How can the purity of synthesized this compound be assessed?

A4: The purity of this compound can be determined using analytical techniques such as Gas Chromatography (GC), as indicated by commercially available standards which report purities of >90.0% to ≥97.0% (GC).[7] Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis (literature value: 50-51°C) are also valuable for structural confirmation and purity assessment.[1]

Troubleshooting Guide

Low Yield

Problem: The yield of this compound is significantly lower than expected.

Potential Cause Suggested Solution
Incomplete Reaction - Monitor Hydrogen Uptake: Ensure the reaction is allowed to proceed until hydrogen absorption ceases, indicating the completion of hydrogenation.[1]- Optimize Reaction Time and Temperature: Based on the catalyst used, the reaction time and temperature may need to be adjusted. Kinetic studies have shown that the reaction is influenced by both temperature and pressure.[5]
Catalyst Inactivity - Use Fresh Catalyst: The activity of hydrogenation catalysts can diminish over time. Ensure the catalyst is fresh or properly activated.- Proper Catalyst Handling: Raney Nickel, for example, is often stored under water and should be handled carefully to prevent deactivation.[8]
Losses During Workup and Purification - Minimize Transfers: Each transfer of the product can result in material loss.[9]- Optimize Recrystallization: Using an excessive amount of solvent during recrystallization can lead to significant product loss in the mother liquor. Use the minimum amount of hot solvent required to dissolve the product.[10]
Side Reactions - Control Reaction Conditions: Over-hydrogenation of the aromatic ring can occur, especially at higher temperatures and pressures, leading to byproducts like 3-pentadecylcyclohexan-1-ol.[6] Using milder conditions can help to avoid this.
Low Purity

Problem: The final product is contaminated with impurities.

Potential Cause Suggested Solution
Incomplete Hydrogenation - Increase Reaction Time or Catalyst Loading: If unreacted cardanol (with unsaturated side chains) is present, consider increasing the reaction time or the amount of catalyst.- Ensure Efficient Stirring: Proper agitation is crucial in heterogeneous catalysis to ensure good contact between the reactants, hydrogen, and the catalyst surface.[5]
Presence of Side-Products - Selective Catalysis: Different catalysts exhibit different selectivities. For instance, at room temperature, some catalysts might favor the formation of 3-pentadecylcyclohexan-1-ol and 3-pentadecylcyclohexan-1-one.[6] Careful selection of the catalyst and reaction conditions is key.- Purification Strategy: If byproducts are formed, a multi-step purification process might be necessary. Column chromatography can be effective in separating compounds with different polarities.[6] For instance, if 3-pentadecylcyclohexan-1-ol is a byproduct, it can be converted to a urethane to facilitate its separation.[6]
Ineffective Purification - Optimize Recrystallization Solvent: The choice of solvent is critical for effective recrystallization. Hexane has been reported to be an effective solvent for purifying this compound.[1]- Slow Cooling: Allowing the solution to cool slowly during recrystallization promotes the formation of larger, purer crystals.[11]- Washing Crystals: Wash the filtered crystals with a small amount of cold solvent to remove any adhering impurities from the mother liquor.[10]

Quantitative Data

Table 1: Influence of Different Heterogeneous Catalysts on Cardanol Hydrogenation Product Distribution at Room Temperature

Catalyst (1.78 mol%)This compound (%)3-Pentadecylcyclohexan-1-ol (%)3-Pentadecylcyclohexan-1-one (%)Unreacted Cardanol (%)
5% Ru/C98200
5% Rh/C49600
5% Pt/C99100
10% Pd/C88570

Data adapted from a study on the selective hydrogenation of cardanol. The experiments were conducted at room temperature for 24 hours in cyclohexane.[6]

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Cardanol

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • Cardanol

  • 5% Palladium on Carbon (Pd/C)

  • Isopropanol

  • Hexane

  • Hydrogen gas

  • Parr autoclave or similar high-pressure reactor

Procedure:

  • In a suitable high-pressure reactor (e.g., Parr autoclave), dissolve cardanol in isopropanol.

  • Carefully add 5% Pd/C catalyst to the solution. The amount of catalyst is typically a small percentage of the substrate weight.

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 600 psi.

  • Heat the reaction mixture to 70°C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure, monitoring the hydrogen uptake. The reaction is complete when hydrogen absorption ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst. The catalyst is pyrophoric and should be handled with care.

  • Evaporate the solvent (isopropanol) from the filtrate under reduced pressure to obtain the crude product.

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of hot hexane.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified this compound crystals. A yield of up to 95% has been reported with this method.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Cardanol Cardanol in Isopropanol Reactor High-Pressure Reactor (70°C, 600 psi H2) Cardanol->Reactor Catalyst 5% Pd/C Catalyst->Reactor ReactionMixture Reaction Mixture Reactor->ReactionMixture Hydrogenation Filtration Filtration ReactionMixture->Filtration Remove Catalyst Evaporation Solvent Evaporation Filtration->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Recrystallization Recrystallization (Hexane) CrudeProduct->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct Troubleshooting_Yield Start Low Yield of This compound CheckCompletion Is the reaction complete? (Monitor H2 uptake) Start->CheckCompletion CheckCatalyst Is the catalyst active? CheckCompletion->CheckCatalyst Yes Incomplete Incomplete Reaction CheckCompletion->Incomplete No CheckWorkup Review workup and purification steps CheckCatalyst->CheckWorkup Yes InactiveCatalyst Inactive Catalyst CheckCatalyst->InactiveCatalyst No Losses Product Loss CheckWorkup->Losses Potential Issues Solution1 Increase reaction time or optimize conditions Incomplete->Solution1 Solution2 Use fresh catalyst InactiveCatalyst->Solution2 Solution3 Optimize recrystallization and minimize transfers Losses->Solution3

References

Technical Support Center: Overcoming Solubility Issues with 3-Pentadecylphenol (3-PDP) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Pentadecylphenol (3-PDP) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-PDP) and why is its solubility in aqueous solutions a concern?

A1: this compound (3-PDP) is a phenolic lipid compound.[1][2] Its structure, featuring a long fifteen-carbon alkyl chain, makes it highly hydrophobic (lipophilic) and practically insoluble in water.[3][4] This poor aqueous solubility presents a significant hurdle for its use in various research and drug development applications, as many biological assays and delivery systems are water-based. The estimated water solubility of 3-PDP is approximately 0.001028 mg/L at 25°C.[3][4]

Q2: What are the primary strategies to enhance the aqueous solubility of 3-PDP?

A2: The main approaches to improve the solubility of hydrophobic compounds like 3-PDP involve:

  • Co-solvents: Utilizing water-miscible organic solvents to increase the solvent's capacity to dissolve non-polar molecules.[5][6]

  • Surfactants: Employing surface-active agents that form micelles to encapsulate and disperse hydrophobic substances in aqueous media.[7][8]

  • Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes with 3-PDP, effectively masking its hydrophobic nature.[9][10]

  • Lipid-Based Formulations: Incorporating 3-PDP into lipid-based systems such as emulsions or self-emulsifying drug delivery systems (SEDDS), which are particularly useful for oral delivery.[11][12][13]

Q3: How do I choose the most suitable solubilization method for my experiment?

A3: The choice of method depends on several factors, including the required concentration of 3-PDP, the type of experiment (e.g., in vitro cell-based assay, animal study), and the acceptable level of excipient-induced toxicity. For instance, while co-solvents are straightforward to use, they can be toxic to cells at higher concentrations. Surfactants are effective but can also interfere with biological membranes. Cyclodextrins are generally well-tolerated but may have limitations in terms of the amount of 3-PDP they can encapsulate. Lipid-based formulations are excellent for in vivo oral studies but might be overly complex for simple in vitro experiments.

Troubleshooting Guides

Issue 1: Precipitation of 3-PDP upon dilution of a stock solution into an aqueous buffer.

This is a common problem known as "solvent shock," where the compound precipitates when the concentration of the organic co-solvent is rapidly decreased.

Troubleshooting Steps:

  • Reduce the Final Co-solvent Concentration: Aim for the lowest effective concentration of the co-solvent in your final working solution. It is crucial to determine the maximum tolerated concentration of the co-solvent for your specific experimental system (e.g., cell line) by running a vehicle control.

  • Use a More Effective Co-solvent: The choice of co-solvent can impact solubility. Consider testing different biocompatible co-solvents.

  • Employ Alternative Solubilization Techniques: If reducing the co-solvent concentration is not feasible, consider using surfactants or cyclodextrins, which can offer better stability in aqueous solutions.

Issue 2: Low and inconsistent results in biological assays.

This may indicate that 3-PDP is not fully solubilized or is precipitating out of solution during the experiment.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after adding your 3-PDP solution to the assay medium, carefully inspect for any signs of cloudiness or precipitate.

  • Optimize the Solubilization Method: You may need to increase the concentration of the solubilizing agent (surfactant or cyclodextrin) or switch to a different method.

  • Prepare Fresh Solutions: Prepare your 3-PDP solutions fresh for each experiment to minimize the risk of precipitation over time.

Quantitative Data on Solubilization

The following tables summarize the solubility of phenolic compounds in various systems. While specific data for 3-PDP is limited, these tables provide a general guideline for selecting appropriate solubilizing agents and starting concentrations.

Table 1: Solubility of Phenolic Compounds in Different Co-solvents

Co-solventSolubility of Phenolic Acids (general)Reference
MethanolHigh[14]
EthanolHigh[14]
1-PropanolModerate to High[14]
IsopropanolModerate to High[14]
AcetonitrileModerate[14]
Ethyl AcetateModerate[14]

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantTypeCMC (in water)Reference
Sodium Dodecyl Sulfate (SDS)Anionic8.2 mM[8]
Polysorbate 80 (Tween 80)Non-ionic0.012 mM[8]
Polyoxyl 35 Castor Oil (Cremophor EL)Non-ionic0.02-0.03% w/v[8]

Note: Solubilization of a hydrophobic compound occurs at surfactant concentrations above the CMC.

Experimental Protocols

Protocol 1: Solubilization of 3-PDP using a Co-solvent
  • Prepare a Stock Solution: Dissolve 3-PDP in a suitable water-miscible organic solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol) to create a concentrated stock solution. Gentle warming or sonication may aid dissolution.

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent to create intermediate concentrations.

  • Final Dilution: Add a small volume of the intermediate stock solution to your aqueous buffer or cell culture medium with vigorous vortexing or stirring to achieve the desired final concentration of 3-PDP. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Protocol 2: Solubilization of 3-PDP using a Surfactant
  • Prepare a Surfactant Solution: Prepare a solution of a non-ionic surfactant (e.g., Tween 80) in your aqueous buffer at a concentration significantly above its CMC.

  • Add 3-PDP: Add 3-PDP to the surfactant solution.

  • Facilitate Dissolution: Stir the mixture for several hours at room temperature or with gentle warming to allow for the formation of micelles and the encapsulation of 3-PDP. Sonication can also be used to expedite this process.

Protocol 3: Solubilization of 3-PDP using Cyclodextrins (Inclusion Complexation)
  • Prepare a Cyclodextrin Solution: Dissolve a suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in your aqueous buffer.

  • Prepare a 3-PDP Solution: Dissolve 3-PDP in a minimal amount of a volatile organic solvent (e.g., ethanol).

  • Form the Inclusion Complex: Slowly add the 3-PDP solution dropwise to the cyclodextrin solution while stirring continuously.

  • Remove the Organic Solvent: Continue stirring the mixture, and if necessary, use a rotary evaporator to remove the organic solvent.

  • Lyophilization (Optional): For a stable powder form, the solution can be freeze-dried to obtain the 3-PDP-cyclodextrin inclusion complex, which can be readily dissolved in water.[15]

Visualizations

experimental_workflow_cosolvent cluster_prep Stock Solution Preparation cluster_dilution Dilution Steps cluster_application Application PDP This compound Stock Concentrated Stock Solution PDP->Stock Solvent Organic Solvent (e.g., DMSO) Solvent->Stock Intermediate Intermediate Dilutions Stock->Intermediate Serial Dilution Final Final Working Solution Intermediate->Final Final Dilution Aqueous Aqueous Buffer Aqueous->Final Assay Biological Assay Final->Assay

Caption: Workflow for solubilizing 3-PDP with a co-solvent.

experimental_workflow_surfactant cluster_prep Preparation cluster_solubilization Solubilization cluster_application Application Surfactant Surfactant (e.g., Tween 80) SurfactantSolution Surfactant Solution (>CMC) Surfactant->SurfactantSolution Buffer Aqueous Buffer Buffer->SurfactantSolution Mix Mixing and Stirring SurfactantSolution->Mix PDP This compound PDP->Mix Micelles Micellar Solution of 3-PDP Mix->Micelles Encapsulation Assay Biological Assay Micelles->Assay

Caption: Workflow for solubilizing 3-PDP using surfactants.

experimental_workflow_cyclodextrin cluster_prep Preparation of Solutions cluster_complexation Complex Formation cluster_final_product Final Product CD Cyclodextrin in Aqueous Buffer Mix Dropwise Addition and Stirring CD->Mix PDP_sol 3-PDP in Organic Solvent PDP_sol->Mix Evaporation Solvent Evaporation Mix->Evaporation Complex Aqueous Solution of Inclusion Complex Evaporation->Complex FinalSolution Ready-to-use Solution Complex->FinalSolution Lyophilized Lyophilized Powder Complex->Lyophilized Optional

Caption: Workflow for 3-PDP solubilization via cyclodextrin inclusion.

References

Technical Support Center: Stabilization of 3-Pentadecylphenol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of 3-Pentadecylphenol (3-PDP). This guide includes troubleshooting advice for common experimental issues and frequently asked questions regarding the handling and stability of 3-PDP.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Discoloration of 3-PDP Solid (e.g., turning pinkish or brownish) Oxidation of the phenolic hydroxyl group. Exposure to light, air (oxygen), or elevated temperatures.Store 3-PDP in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon).[1] Store at recommended low temperatures (e.g., 2-8°C).[1][2] Minimize exposure to light and air during handling.
Appearance of New Peaks in HPLC Chromatogram of a Stored Sample Chemical degradation of 3-PDP. This could be due to oxidation, hydrolysis, or other reactions.Confirm the identity of the new peaks using mass spectrometry (LC-MS).[3] Review storage conditions to ensure they are optimal. Perform forced degradation studies to intentionally generate degradation products and confirm their retention times.[4][5][6]
Decreased Purity of 3-PDP Over Time as Determined by GC or HPLC Inadequate storage conditions leading to degradation. Contamination of the storage container.Re-evaluate storage conditions. Ensure the container is inert and properly sealed. Consider storing under an inert gas.[1] If possible, re-purify a small sample and monitor its stability under ideal conditions to confirm the degradation is not due to an impure starting material.
Inconsistent Results in Stability Studies Variability in storage conditions (temperature or humidity fluctuations). Inconsistent sample preparation or analytical methodology.Ensure all samples for the stability study are from the same batch. Use a validated, stability-indicating analytical method.[7][8] Carefully control and monitor environmental conditions for all stability chambers.
Precipitation of 3-PDP from Solution During Storage The concentration of 3-PDP exceeds its solubility in the chosen solvent at the storage temperature. The solvent may be evaporating.Determine the solubility of 3-PDP in the solvent at the intended storage temperature before preparing stock solutions. Ensure vials are tightly sealed with appropriate caps to prevent solvent evaporation.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored as a solid in a cool, dark, and dry place. Recommended storage temperatures are typically between 2-8°C.[1][2] To prevent oxidation, it is best to store it in a tightly sealed, amber glass vial under an inert atmosphere, such as nitrogen or argon.[1]

2. What is the primary degradation pathway for this compound?

As a phenolic compound, this compound is susceptible to oxidation.[4] The phenolic hydroxyl group can be oxidized, potentially forming colored quinone-type structures and eventually leading to polymerization. This process can be accelerated by exposure to light, heat, and the presence of oxygen.

3. What are the signs of 3-PDP degradation?

Visual signs of degradation can include a change in color of the solid material, from white or off-white to pink, brown, or a darker hue. In solution, the appearance of new peaks in a chromatographic analysis (HPLC or GC) is a clear indicator of degradation.[7]

4. How can I prevent the degradation of 3-PDP in solution?

To minimize degradation in solution, use high-purity, degassed solvents. Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (e.g., 2-8°C or frozen), protected from light, and preferably under an inert atmosphere. The choice of solvent can also impact stability.

5. What type of analytical method is suitable for assessing the stability of 3-PDP?

A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique for assessing the stability of 3-PDP.[3][7][8] This method should be able to separate the intact 3-PDP from any potential degradation products. Gas chromatography (GC) can also be used, as indicated by purity analysis methods mentioned by suppliers.[1]

6. Should I use antioxidants to stabilize 3-PDP?

While 3-PDP itself has antioxidant properties, the addition of other antioxidants is not a standard practice for storing the pure compound.[2] The focus should be on proper storage conditions (inert atmosphere, low temperature, protection from light) to prevent degradation. For formulated products containing 3-PDP, the use of stabilizers would need to be evaluated on a case-by-case basis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of 3-PDP under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 3-PDP in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 48 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 48 hours.[9][10]

    • Thermal Degradation: Store the solid 3-PDP at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid 3-PDP and the stock solution to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 7 days).

  • Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV and HPLC-MS to identify and characterize the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating 3-PDP from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Use a gradient elution to separate compounds with a wide range of polarities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Start with a gradient of 60% B to 100% B over 20 minutes.

  • Detection: Use a UV detector. Determine the optimal wavelength for detection of 3-PDP and its degradation products by running a UV scan (a wavelength around 275 nm is a reasonable starting point for phenolic compounds).

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation of 3-PDP from all degradation products.

    • The goal is a resolution of >1.5 between all adjacent peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

Visualizations

degradation_pathway PDP This compound Stress Stress Conditions (Light, Heat, O2) Intermediate Phenoxy Radical Stress->Intermediate Oxidation Quinone Quinone-type Products Intermediate->Quinone Polymer Polymeric Material Intermediate->Polymer

Caption: Potential oxidative degradation pathway of this compound.

experimental_workflow cluster_0 Forced Degradation cluster_1 Method Development & Validation Acid Acid Hydrolysis HPLC_Dev HPLC Method Development Acid->HPLC_Dev Base Base Hydrolysis Base->HPLC_Dev Oxidation Oxidation (H2O2) Oxidation->HPLC_Dev Thermal Thermal Stress Thermal->HPLC_Dev Photo Photolytic Stress Photo->HPLC_Dev Validation Method Validation HPLC_Dev->Validation Stability Long-Term Stability Study Validation->Stability PDP_Sample 3-PDP Sample PDP_Sample->Acid PDP_Sample->Base PDP_Sample->Oxidation PDP_Sample->Thermal PDP_Sample->Photo

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Derivatizing 3-Pentadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-Pentadecylphenol (3-PDP). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound (3-PDP)?

A1: The phenolic hydroxyl group of 3-PDP is the primary site for derivatization. The three most common strategies are:

  • Etherification (e.g., Williamson Ether Synthesis): This involves converting the hydroxyl group into an ether. It's a robust method for protecting the hydroxyl group or for introducing a functionalized alkyl chain.

  • Esterification (e.g., Fischer or Steglich Esterification): This reaction transforms the hydroxyl group into an ester. Ester derivatives are often synthesized to modify the biological activity of the parent phenol or to act as prodrugs.

  • Silylation: This process replaces the active hydrogen of the hydroxyl group with a silyl group (e.g., trimethylsilyl, TMS). Silylation is primarily used to increase the volatility and thermal stability of 3-PDP for gas chromatography-mass spectrometry (GC-MS) analysis.[1]

Q2: How does the long pentadecyl chain of 3-PDP affect derivatization reactions?

A2: The C15 alkyl chain significantly influences the physicochemical properties of 3-PDP, which can impact derivatization in several ways:

  • Solubility: The long alkyl chain makes 3-PDP highly nonpolar. Therefore, solvent selection is critical to ensure that both 3-PDP and the reagents are soluble to allow for an efficient reaction. Apolar aprotic solvents are often preferred.

  • Steric Hindrance: While the pentadecyl chain is at the meta position, it can still exert some steric influence, potentially slowing down reactions compared to unsubstituted phenol. This might necessitate longer reaction times or more reactive reagents.

  • Purification: The high hydrophobicity of 3-PDP and its derivatives can make purification by standard column chromatography challenging. Reverse-phase chromatography or crystallization might be more effective.

Q3: My Williamson ether synthesis of 3-PDP is giving a low yield. What are the likely causes?

A3: Low yields in the Williamson ether synthesis of phenols are often due to a few common issues:

  • Incomplete deprotonation: The phenoxide ion is the active nucleophile. If the base used is not strong enough to fully deprotonate the 3-PDP, the reaction will not proceed to completion.

  • Side reactions: The primary competing reaction is the elimination (E2) of the alkyl halide, especially if secondary or tertiary alkyl halides are used.[2]

  • Poor solvent choice: Protic solvents can solvate the phenoxide, reducing its nucleophilicity. Apolar aprotic solvents like DMF or acetonitrile are generally better choices.

  • Reaction conditions: The reaction may require higher temperatures or longer reaction times to achieve a good yield, typically running at 50-100°C for 1-8 hours.[3]

Q4: I am struggling with the esterification of 3-PDP. What method is best for this sterically hindered phenol?

A4: For sterically hindered phenols like 3-PDP, a simple Fischer esterification might be inefficient. The Steglich esterification is a more suitable method.[4][5] This reaction uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction under mild, neutral conditions.[4][5][6] This avoids the harsh acidic conditions of the Fischer esterification which can lead to side reactions.

Q5: When I analyze my silylated 3-PDP by GC-MS, I see multiple peaks. What could be the reason?

A5: The presence of multiple peaks for a silylated compound in a GC-MS chromatogram often indicates incomplete derivatization.[7] This can result in a mixture of the unreacted 3-PDP, the monosilylated product, and potentially byproducts from the silylating agent. To ensure complete silylation, consider optimizing the reaction time, temperature, and the amount of silylating reagent.[7] Using a more potent silylating agent or a catalyst might also be necessary.

Troubleshooting Guides

Etherification (Williamson Ether Synthesis)
Problem Potential Cause Troubleshooting Steps
Low to no product formation Incomplete deprotonation of 3-PDP.Use a stronger base (e.g., NaH, KH, or K₂CO₃). Ensure anhydrous conditions if using a moisture-sensitive base.
Poor quality of alkyl halide.Use a fresh, pure alkyl halide. Primary alkyl halides are preferred to minimize elimination side reactions.[2]
Low Yield Sub-optimal reaction conditions.Increase the reaction temperature (typically 50-100°C) and/or extend the reaction time (1-8 hours).[3]
Inappropriate solvent.Use an aprotic polar solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide.
Side reactions (elimination).Use a primary alkyl halide. Secondary and tertiary halides will favor elimination.[2]
Difficult Purification Presence of unreacted starting materials and byproducts.Use column chromatography with a suitable solvent system. Given the nonpolar nature of 3-PDP derivatives, a reverse-phase column might be more effective. Recrystallization can also be an option.
Esterification (Steglich Esterification)
Problem Potential Cause Troubleshooting Steps
Low to no product formation Inactive coupling agent (DCC or EDC).Use fresh, high-purity DCC or EDC. These reagents can degrade upon storage.
Insufficient catalyst (DMAP).Ensure a catalytic amount of DMAP is used (typically 5-10 mol%).
Low Yield Steric hindrance.Increase the reaction time and/or use a slight excess of the carboxylic acid and coupling agent.
Side reaction (N-acylurea formation).Ensure DMAP is present to minimize the formation of the unreactive N-acylurea byproduct.[5]
Difficult Purification Removal of dicyclohexylurea (DCU) byproduct.DCU is often insoluble in many organic solvents and can be removed by filtration. If it remains soluble, column chromatography is necessary. Using EDC as the coupling agent can be advantageous as its urea byproduct is water-soluble and can be removed with an aqueous wash.
Silylation for GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Incomplete derivatization (multiple peaks) Insufficient silylating reagent.Use a molar excess of the silylating reagent (e.g., BSTFA, MSTFA).
Sub-optimal reaction conditions.Increase the reaction temperature (e.g., 60-80°C) and/or reaction time (e.g., 30-60 minutes).
Presence of moisture.Ensure all glassware, solvents, and the sample are anhydrous, as silylating reagents are sensitive to water.[7]
Peak tailing in GC chromatogram Adsorption of the derivative on active sites in the GC system.Ensure the GC liner and column are properly deactivated (silanized).
No peak detected Thermal degradation of the derivative.Ensure the GC inlet and oven temperatures are not excessively high. Silyl derivatives are generally more stable, but degradation can still occur.

Experimental Protocols

Protocol 1: Etherification of this compound via Williamson Ether Synthesis

Materials:

  • This compound (3-PDP)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane or benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add 3-PDP (1 equivalent) to a round-bottom flask containing anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add NaH (1.2 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data (Etherification):

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
IodomethaneNaHDMFRT6~85-95
Benzyl BromideK₂CO₃Acetonitrile808~80-90
Ethyl BromideNaHDMFRT12~75-85

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Protocol 2: Esterification of this compound via Steglich Esterification

Materials:

  • This compound (3-PDP)

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • 0.5 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-PDP (1 equivalent), the carboxylic acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-18 hours. Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Representative Data (Esterification):

Carboxylic AcidCoupling AgentSolventTemperature (°C)Time (h)Yield (%)
Acetic AcidDCC/DMAPDCMRT12~90-98
Benzoic AcidEDC/DMAPDCMRT16~85-95
Stearic AcidDCC/DMAPDCMRT18~80-90

Note: Yields are representative and can vary based on the specific substrate and reaction conditions. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used as an alternative to DCC, and its urea byproduct is water-soluble.

Protocol 3: Silylation of this compound for GC-MS Analysis

Materials:

  • This compound (3-PDP) sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Heating block or water bath

Procedure:

  • Place the dried 3-PDP sample (approximately 1 mg) into a GC vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[1]

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample directly into the GC-MS.

Representative GC-MS Conditions:

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Injector Temperature 280°C
Oven Program 100°C (1 min hold), ramp to 300°C at 15°C/min, hold for 10 min
Carrier Gas Helium at 1 mL/min
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range 50-550 m/z

Note: These are starting conditions and may need to be optimized for your specific instrument and derivative.

Visualizations

Etherification_Workflow Workflow for Williamson Ether Synthesis of 3-PDP start Start: 3-PDP deprotonation Deprotonation with Strong Base (e.g., NaH in DMF) start->deprotonation phenoxide 3-Pentadecylphenoxide Intermediate deprotonation->phenoxide no_reaction Issue: No Reaction deprotonation->no_reaction Base too weak? Moisture present? alkylation SN2 Reaction with Primary Alkyl Halide phenoxide->alkylation product 3-Pentadecylphenyl Ether alkylation->product low_yield Issue: Low Yield alkylation->low_yield Poor leaving group? Low temperature? elimination Side Product: Alkene alkylation->elimination Secondary/Tertiary Halide Used? workup Aqueous Workup and Extraction product->workup purification Purification (Column Chromatography) workup->purification final_product Pure Ether Product purification->final_product

Caption: Workflow for Williamson Ether Synthesis of 3-PDP.

Esterification_Troubleshooting Troubleshooting Steglich Esterification of 3-PDP start Start: Steglich Esterification check_yield Check Reaction Yield start->check_yield low_yield Low Yield check_yield->low_yield < 80% ok_yield Acceptable Yield check_yield->ok_yield >= 80% sub_node_style sub_node_style reagent_quality Check Reagent Quality (DCC/EDC, DMAP) low_yield->reagent_quality conditions Optimize Conditions (Time, Temperature) low_yield->conditions steric_hindrance Address Steric Hindrance low_yield->steric_hindrance purification_issue Purification Issues? ok_yield->purification_issue reagent_quality->start Use fresh reagents conditions->start Increase time/temp steric_hindrance->start Use slight excess of reagents dcu_removal DCU/ECU Removal purification_issue->dcu_removal Yes final End purification_issue->final No dcu_solution Filter (DCU) Aqueous Wash (ECU) dcu_removal->dcu_solution dcu_solution->final Purified Product

Caption: Troubleshooting Steglich Esterification of 3-PDP.

References

safe handling and disposal procedures for 3-Pentadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of 3-Pentadecylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Harmful if swallowed, in contact with skin, or inhaled[1][2].

  • Causes skin irritation and serious eye irritation[1][3].

  • May cause respiratory irritation[1][3].

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment to prevent exposure. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[1][3].

  • Skin Protection: Chemical-impermeable gloves (e.g., butyl rubber) and protective clothing to prevent skin contact[1][3][4]. An apron may be necessary when handling larger quantities[4].

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter[1].

  • Hand Protection: Always inspect gloves prior to use and wash hands thoroughly after handling[1].

Q3: How should I properly store this compound in the laboratory?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1][3]. Keep it away from incompatible substances, foodstuffs, and sources of ignition[1][3][5]. It is recommended to store the container in a cool and dark place, at a temperature below 15°C.

Q4: What should I do in case of accidental exposure to this compound?

A4: In case of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3].

  • Skin Contact: Remove contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention[1][3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention[3].

Q5: How do I dispose of this compound waste?

A5: Dispose of this compound waste in accordance with all applicable local, state, and federal regulations. The waste should be collected in a suitable, closed container and disposed of at an appropriate treatment and disposal facility[1]. Do not discharge it into sewer systems or the environment[1]. Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill[1].

Troubleshooting Guide

Issue: I have spilled a small amount of solid this compound on the lab bench.

Solution: For small spills of solid this compound, follow this procedure:

  • Alert others in the immediate area of the spill[6].

  • Don appropriate PPE , including gloves, safety goggles, and a lab coat[7].

  • Contain the spill. Carefully sweep or vacuum the solid material and place it into a suitable, labeled disposal container[3]. Avoid generating dust[3].

  • Decontaminate the area. After removing the bulk of the material, wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% isopropanol or ethanol)[6].

  • Dispose of waste. All cleanup materials should be placed in a sealed bag and disposed of as hazardous waste[8].

  • Wash hands thoroughly after cleanup is complete.

Issue: The this compound in my container has changed color from white/tan to brownish-purple.

Solution: The appearance of this compound can range from white to tan to brownish-purple crystals[3]. This color variation is generally not an indication of instability or impurity that would affect its safe handling. However, if you have concerns about the purity for a specific experiment, it is recommended to consult the supplier's certificate of analysis or perform an analytical test to confirm its integrity.

Quantitative Data

PropertyValueReference
Molecular Formula C21H36O[9][10]
Molecular Weight 304.51 g/mol [2][9]
Physical State Solid, crystalline chunks[1][10]
Melting Point 50-53 °C[9][11][12]
Boiling Point 190-195 °C @ 1 mmHg[1][9][11]
Flash Point > 110 °C (> 230 °F)[3][13]
Water Solubility 0.001028 mg/L @ 25 °C (estimated)[13]

Experimental Protocols

Protocol for a Small-Scale Spill of Solid this compound

  • Preparation:

    • Ensure a chemical spill kit is readily available.

    • Confirm all personnel involved in the cleanup are wearing the appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.

  • Procedure:

    • Restrict access to the spill area.

    • Carefully scoop or sweep the spilled solid material to avoid creating dust. Use tools such as a plastic dustpan and brush.

    • Place the collected material into a clearly labeled, sealable hazardous waste container.

    • If there is any remaining residue, wet a paper towel with 70% isopropanol or ethanol and wipe the area[6].

    • Place all contaminated cleaning materials (gloves, paper towels, etc.) into the hazardous waste container.

  • Post-Cleanup:

    • Seal the hazardous waste container.

    • Arrange for proper disposal of the hazardous waste according to your institution's guidelines.

    • Thoroughly wash your hands with soap and water.

Visualizations

Safe_Handling_and_Disposal_Workflow start Start: Handling This compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe conduct_experiment Conduct Experiment in a Ventilated Area don_ppe->conduct_experiment spill_check Spill Occurred? conduct_experiment->spill_check waste_generation Generate Waste conduct_experiment->waste_generation spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes spill_check->waste_generation No spill_cleanup->conduct_experiment segregate_waste Segregate Waste (Solid, Liquid, Sharps) waste_generation->segregate_waste label_waste Label Waste Container (Hazardous Waste) segregate_waste->label_waste store_waste Store Waste in a Designated Area label_waste->store_waste dispose_waste Dispose of Waste via Authorized Service store_waste->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Pentadecylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 3-pentadecylphenol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the key protons in this compound?

A1: The 1H NMR spectrum of this compound derivatives will show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the long aliphatic chain. The general chemical shift regions are as follows:

  • Aromatic Protons (Ar-H): These typically resonate in the range of δ 6.5–7.3 ppm.[1] The substitution pattern on the aromatic ring will influence the exact chemical shifts and coupling patterns.

  • Phenolic Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and can appear between δ 4.0 and 7.0 ppm.[2][3] Its position is sensitive to solvent, concentration, and temperature. It often appears as a broad singlet due to rapid proton exchange.[2][4]

  • Benzylic Protons (-CH2-Ar): The methylene group attached directly to the aromatic ring typically shows a signal around δ 2.5 ppm.[5]

  • Aliphatic Chain Protons (-(CH2)n- and -CH3): The protons of the long pentadecyl chain will appear in the upfield region of the spectrum, typically between δ 0.8 and 1.6 ppm. The terminal methyl group (-CH3) will be a triplet around δ 0.8-0.9 ppm.

Q2: How can I definitively identify the phenolic hydroxyl (-OH) peak?

A2: The most reliable method for identifying the phenolic -OH peak is a D2O exchange experiment.[2][6][7] After acquiring a standard 1H NMR spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake it, and re-acquire the spectrum. The phenolic proton will exchange with deuterium, causing its peak to disappear or significantly diminish in intensity.[3][6][7][8]

Q3: Why are the signals for the aliphatic chain protons in my spectrum poorly resolved?

A3: The long pentadecyl chain consists of many chemically similar methylene (-CH2-) groups, leading to significant signal overlap in the 1H NMR spectrum.[9] This can result in a broad, unresolved hump in the aliphatic region. Using a higher field NMR spectrometer can improve resolution. Additionally, 13C NMR or advanced 2D NMR techniques like HSQC and HMBC can help to resolve and assign the signals of the individual carbons in the chain.

Q4: What are the characteristic 13C NMR chemical shifts for this compound?

A4: The 13C NMR spectrum provides complementary information for structure elucidation. Key chemical shift ranges are:

  • Phenolic Carbon (C-OH): The carbon attached to the hydroxyl group is typically found in the range of δ 153–155 ppm.[1]

  • Other Aromatic Carbons: The remaining aromatic carbons resonate between δ 113–142 ppm.[1]

  • Aliphatic Chain Carbons: The carbons of the pentadecyl chain appear in the upfield region, from δ 14–33 ppm.[1] The methylene carbon attached to the benzene ring is observed around δ 29.6 ppm.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Phenolic -OH peak is not visible. The peak may be very broad and lost in the baseline.[4] This can be due to proton exchange with residual water in the solvent.Ensure your deuterated solvent is dry. Running the spectrum in a hydrogen-bond-accepting solvent like DMSO-d6 can sharpen the -OH signal.[4] Alternatively, a D2O exchange can confirm its presence by causing the disappearance of a broad signal.
Poor resolution of aromatic proton signals. The chemical shifts of the aromatic protons may be very close, leading to complex and overlapping multiplets.Use a higher field NMR spectrometer to increase signal dispersion. You can also try a different deuterated solvent, as solvent effects can alter the chemical shifts of aromatic protons.[6]
Signals from the pentadecyl chain are just a broad, unresolved hump. Severe signal overlap of the numerous methylene groups.While challenging to fully resolve in 1H NMR, using a higher field instrument can help. For detailed assignment, 13C NMR and 2D NMR techniques (HSQC, HMBC) are recommended to differentiate the carbon signals of the chain.
Unexpected peaks in the spectrum. Contamination from residual solvents (e.g., ethyl acetate, acetone) used during synthesis or purification, or the presence of water in the NMR solvent.[6]Check the chemical shifts of common laboratory solvents. To remove volatile impurities, ensure your sample is thoroughly dried under high vacuum. Using a fresh, sealed bottle of deuterated solvent can minimize water contamination.[6]

Quantitative NMR Data Summary

The following table summarizes the approximate 1H and 13C NMR chemical shifts for this compound derivatives. Note that exact values can vary depending on the solvent, concentration, and specific derivatization.

Assignment 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm)
Phenolic -OH4.0 - 7.0 (broad singlet)-
Aromatic C-H6.5 - 7.3 (multiplets)113 - 142
Aromatic C-OH-153 - 155
Aromatic C-Alkyl-~141
Benzylic -CH2-~2.5 (triplet)~36
Aliphatic -(CH2)n-1.2 - 1.6 (broad multiplet)22 - 32
Terminal -CH3~0.85 (triplet)~14

Experimental Protocols

Standard 1H NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the appropriate spectral width, acquisition time, and number of scans. For a dilute sample, a higher number of scans may be necessary to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known chemical shift).

    • Integrate the signals to determine the relative number of protons.

D2O Exchange for -OH Peak Identification
  • Follow steps 1-3 of the standard 1H NMR protocol to obtain an initial spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D2O) to the NMR tube.

  • Cap the tube and shake gently to mix the contents.

  • Re-insert the sample into the spectrometer and acquire a new 1H NMR spectrum using the same parameters.

  • Compare the two spectra to identify the peak that has disappeared or significantly decreased in intensity, which corresponds to the phenolic -OH proton.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate and Integrate phase_baseline->calibrate interpret Spectral Interpretation calibrate->interpret

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

logical_relationships cluster_spectrum Observed NMR Spectrum cluster_issues Potential Issues cluster_solutions Troubleshooting & Analysis cluster_interpretation Interpretation spectrum Complex 1H NMR Spectrum overlap Signal Overlap (Aromatic/Aliphatic) spectrum->overlap broad Broad -OH Peak spectrum->broad impurities Impurity Peaks spectrum->impurities higher_field Higher Field NMR overlap->higher_field two_d 2D NMR (HSQC, HMBC) overlap->two_d d2o D2O Exchange broad->d2o solvent Change Solvent impurities->solvent structure Structure Elucidation d2o->structure higher_field->structure two_d->structure solvent->structure

References

Technical Support Center: Scaling Up 3-Pentadecylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 3-Pentadecylphenol (3-PDP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for challenges encountered during the scale-up of 3-PDP synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for producing this compound?

A1: The most prevalent industrial method for this compound (3-PDP) synthesis is the catalytic hydrogenation of cardanol.[1][2] Cardanol is a phenolic lipid mixture derived from Cashew Nut Shell Liquid (CNSL), a renewable and readily available byproduct of the cashew industry.[1][3] This process involves the saturation of the unsaturated alkyl side chains of the various cardanol constituents to yield the single, saturated 3-PDP molecule.

Q2: What are the main challenges when scaling up the hydrogenation of cardanol?

A2: Scaling up the hydrogenation of cardanol presents several challenges, including:

  • Heat Management: Hydrogenation is a highly exothermic process. Inadequate heat removal in large reactors can lead to temperature spikes, promoting side reactions and potentially creating safety hazards.[4]

  • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon or Raney Nickel) can lose activity over time due to poisoning by impurities in the cardanol feed, sintering at high temperatures, or coking.[5][6]

  • Mass Transfer Limitations: In large stirred-tank reactors, ensuring efficient contact between hydrogen gas, the liquid cardanol, and the solid catalyst is crucial for achieving high reaction rates and complete conversion.[7]

  • Purification: The crude 3-PDP product often contains residual catalyst, byproducts from side reactions, and unreacted starting material, necessitating robust purification methods to achieve high purity.[8][9]

  • Feedstock Variability: The composition of CNSL and, consequently, cardanol can vary depending on the source and extraction method, which can affect the reaction kinetics and final product purity.[10]

Q3: What are the typical byproducts in 3-PDP production via cardanol hydrogenation?

A3: Byproducts can include partially hydrogenated cardanol species (with remaining double bonds in the alkyl chain), products of hydrogenolysis (cleavage of the C-O bond of the phenol), and over-hydrogenation of the aromatic ring to form 3-pentadecylcyclohexanol, especially under harsh conditions (high temperature and pressure).[1] The presence of other phenolic compounds in technical grade CNSL, such as cardol, can also lead to the formation of their hydrogenated derivatives.

Troubleshooting Guide

Problem 1: Low or Incomplete Conversion of Cardanol

Possible Causes:

  • Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.

  • Poor Mass Transfer: Inefficient mixing in the reactor can limit the contact between hydrogen, cardanol, and the catalyst.

  • Low Hydrogen Pressure: The partial pressure of hydrogen may be too low to drive the reaction to completion.

  • Low Reaction Temperature: The temperature may be insufficient to achieve the desired reaction rate.

Solutions:

  • Catalyst Evaluation:

    • Test the catalyst activity on a small scale before use.

    • Increase the catalyst loading, but be mindful of potential cost and filtration challenges.

    • Ensure the catalyst is not poisoned by impurities in the feed; consider a pre-treatment step for the cardanol if necessary.

  • Improve Mass Transfer:

    • Increase the agitation speed in the reactor to improve the dispersion of the catalyst and the dissolution of hydrogen.[7]

    • Optimize the design of the gas sparger to create smaller hydrogen bubbles for a larger gas-liquid interfacial area.

  • Adjust Reaction Conditions:

    • Increase the hydrogen pressure within the safe operating limits of the reactor.

    • Gradually increase the reaction temperature, while carefully monitoring for the formation of byproducts.

Problem 2: Poor Selectivity and High Levels of Byproducts

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can promote side reactions such as hydrogenolysis and over-hydrogenation of the aromatic ring.

  • Prolonged Reaction Time: Extended reaction times can lead to the formation of degradation products.

  • Incorrect Catalyst Choice: Some catalysts may favor the formation of byproducts.

Solutions:

  • Optimize Reaction Temperature: Conduct kinetic studies to determine the optimal temperature range that maximizes the formation of 3-PDP while minimizing byproduct formation.

  • Monitor Reaction Progress: Use in-process controls (e.g., GC or HPLC) to monitor the reaction and stop it once the desired conversion is reached.

  • Catalyst Screening: Evaluate different catalysts (e.g., Pd/C vs. Raney Nickel) and different catalyst grades to find one with higher selectivity for the desired reaction.

Problem 3: Difficulty in Purifying the Final Product

Possible Causes:

  • Presence of Close-Boiling Impurities: Some byproducts may have boiling points close to that of 3-PDP, making separation by distillation challenging.

  • Residual Catalyst: Fine catalyst particles may be difficult to remove completely by filtration.

  • Color Formation: The crude product may be colored due to the presence of oxidized species or other impurities from the CNSL.

Solutions:

  • Multi-Step Purification:

    • Employ fractional vacuum distillation to separate 3-PDP from lower and higher boiling point impurities.[9][11]

    • Consider recrystallization from a suitable solvent (e.g., hexane) to achieve high purity.[8]

    • For very high purity requirements, column chromatography can be used, although this may be less feasible at a large industrial scale.

  • Improved Filtration:

    • Use filter aids (e.g., celite) to improve the efficiency of catalyst filtration.

    • Consider cross-flow filtration systems for continuous processes.

  • Decolorization:

    • Treat the crude product with activated carbon to remove colored impurities.

Data Presentation

Table 1: Comparison of Catalysts for Cardanol Hydrogenation (Illustrative Data)

CatalystCatalyst Loading (wt%)Temperature (°C)Pressure (psi)Reaction Time (h)Cardanol Conversion (%)3-PDP Yield (%)3-PDP Purity (%)
5% Pd/C0.5706006>999598
Raney Nickel2.01401504>999297
10% Pd/C0.25805005>999699

Note: This table presents illustrative data synthesized from multiple sources to demonstrate the relative performance of different catalysts. Actual results will vary depending on the specific reaction conditions and the quality of the starting material.

Table 2: Effect of Reaction Parameters on 3-PDP Yield and Purity (Illustrative Data using 5% Pd/C catalyst)

Temperature (°C)Pressure (psi)Reaction Time (h)3-PDP Yield (%)Main Byproduct (%)
606008905 (Partially hydrogenated)
706006952 (Partially hydrogenated)
806005943 (Over-hydrogenation)
704008887 (Partially hydrogenated)
708005961 (Partially hydrogenated)

Note: This table provides illustrative data to show general trends. The optimal conditions need to be determined experimentally for each specific setup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of Cardanol

Materials:

  • Cardanol (distilled from CNSL)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave reactor with cardanol and ethanol (e.g., a 1:4 w/v ratio).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the 5% Pd/C catalyst to the reactor. The catalyst loading is typically in the range of 0.25-1.0 wt% relative to the cardanol.

  • Purging: Seal the reactor and purge it several times with nitrogen to remove any air, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 600 psi). Begin stirring and heat the reactor to the target temperature (e.g., 70°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Samples can be taken periodically (if the reactor setup allows) and analyzed by GC or HPLC to determine the conversion of cardanol.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to recover any residual product.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-PDP.

Protocol 2: Purification of this compound

A. Vacuum Distillation:

  • Set up a fractional distillation apparatus for vacuum operation.

  • Charge the distillation flask with the crude 3-PDP.

  • Apply vacuum and gradually heat the flask.

  • Collect the fraction that distills at the boiling point of 3-PDP (approximately 190-195 °C at 1 mm Hg). Discard any initial lower-boiling fractions and the high-boiling residue.

B. Recrystallization:

  • Dissolve the distilled 3-PDP in a minimum amount of hot hexane.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Dry the crystals under vacuum to obtain high-purity this compound.

Protocol 3: Purity Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a known concentration of a 3-PDP reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the 3-PDP sample and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Identify the 3-PDP peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the purity of the sample by comparing its peak area to the calibration curve. Impurities can be quantified based on their peak areas relative to the total peak area.

Visualizations

experimental_workflow cluster_0 Raw Material Preparation cluster_1 Hydrogenation Reaction cluster_2 Purification cluster_3 Quality Control CNSL Cashew Nut Shell Liquid (CNSL) Distillation Vacuum Distillation CNSL->Distillation Cardanol Purified Cardanol Distillation->Cardanol Reactor High-Pressure Reactor Cardanol->Reactor Reaction Hydrogenation (e.g., 70°C, 600 psi) Reactor->Reaction Catalyst Catalyst (e.g., Pd/C) Catalyst->Reactor Hydrogen Hydrogen Gas Hydrogen->Reactor Solvent Solvent (e.g., Ethanol) Solvent->Reactor Crude_PDP Crude 3-PDP Solution Reaction->Crude_PDP Filtration Catalyst Filtration Crude_PDP->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification_Step Vacuum Distillation & Recrystallization Solvent_Removal->Purification_Step Pure_PDP High-Purity 3-PDP Purification_Step->Pure_PDP QC HPLC / GC-MS Analysis Pure_PDP->QC

Caption: Production workflow for this compound.

troubleshooting_workflow Start Low Yield or Purity Issue in 3-PDP Production Check_Conversion Check Cardanol Conversion (by GC/HPLC) Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Low Complete_Conversion Complete Conversion, but Low Yield/Purity Check_Conversion->Complete_Conversion High Troubleshoot_Reaction Troubleshoot Reaction Conditions: - Catalyst Activity - H2 Pressure - Temperature - Mixing Incomplete_Conversion->Troubleshoot_Reaction Analyze_Byproducts Analyze Byproducts (by GC-MS) Complete_Conversion->Analyze_Byproducts Resolve Issue Resolved Troubleshoot_Reaction->Resolve Troubleshoot_Purification Troubleshoot Purification: - Distillation Efficiency - Recrystallization Solvent - Product Loss During Transfer Troubleshoot_Purification->Resolve High_Byproducts High Byproduct Formation Analyze_Byproducts->High_Byproducts Yes Low_Byproducts Low Byproduct Formation Analyze_Byproducts->Low_Byproducts No Optimize_Selectivity Optimize for Selectivity: - Lower Temperature - Shorter Reaction Time - Different Catalyst High_Byproducts->Optimize_Selectivity Low_Byproducts->Troubleshoot_Purification Optimize_Selectivity->Resolve

Caption: Troubleshooting decision tree for 3-PDP production.

References

methods for removing impurities from commercial 3-Pentadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Pentadecylphenol (3-PDP). The following sections detail methods for removing impurities and offer step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound (3-PDP)?

A1: Commercial this compound is typically produced by the hydrogenation of cardanol, which is derived from cashew nut shell liquid (CNSL).[1] Consequently, impurities may include:

  • Other saturated alkylphenols: CNSL contains a mixture of anacardic acids and related phenolic compounds which, after processing and hydrogenation, may result in phenols with slightly different alkyl chain lengths.

  • Residual unsaturated cardanol: Incomplete hydrogenation can lead to the presence of 3-pentadecenylphenol and other cardanol derivatives with unsaturated side chains. These impurities can contribute to coloration and instability of the material.

  • Over-hydrogenation products: In some cases, the aromatic ring can be partially or fully hydrogenated, leading to the formation of 3-pentadecylcyclohexanol and related compounds. One study noted the presence of 3-pentadecylcyclohexan-1-ol in a crude hydrogenated cardanol product.

  • Oxidation byproducts: Phenols are susceptible to oxidation, which can result in colored impurities.

Q2: My commercial 3-PDP is discolored (yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration in 3-PDP is often due to the presence of oxidized impurities or residual unsaturated cardanol. These impurities can often be removed by recrystallization or column chromatography. For minor color impurities, recrystallization with a suitable solvent may be sufficient. For more significant discoloration, column chromatography is generally more effective.

Q3: I am observing a broad melting point range for my 3-PDP. What does this indicate?

A3: A broad melting point range is a strong indicator of the presence of impurities. Pure 3-PDP has a relatively sharp melting point between 50-53 °C.[1] The presence of the impurities mentioned in Q1 can disrupt the crystal lattice of the solid, leading to melting over a wider temperature range. Purification by recrystallization or column chromatography should result in a sharper melting point.

Q4: Which analytical techniques are suitable for assessing the purity of 3-PDP?

A4: Several analytical techniques can be used to assess the purity of 3-PDP:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate 3-PDP from its impurities. This method can also be adapted for preparative scale purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by detecting signals that do not correspond to the 3-PDP structure.

  • Melting Point Analysis: As mentioned, a sharp melting point in the expected range is a good indicator of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
3-PDP does not dissolve in the hot solvent. The solvent is not appropriate for 3-PDP, or an insufficient volume of solvent is being used.Select a more suitable solvent (see Recrystallization Protocol below for solvent selection guidance). Gradually add more hot solvent until the 3-PDP dissolves.
3-PDP "oils out" instead of crystallizing upon cooling. The solution is supersaturated, the cooling rate is too fast, or the solvent is too non-polar.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. If the issue persists, try a slightly more polar solvent or a co-solvent system.
No crystals form upon cooling. The solution is not sufficiently saturated, or crystallization has not been initiated.Concentrate the solution by evaporating some of the solvent and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of pure 3-PDP can also initiate crystallization.
The recrystallized 3-PDP is still impure. The chosen solvent did not effectively differentiate between 3-PDP and the impurities. The impurities may have co-crystallized with the product.Select a different recrystallization solvent or solvent system. A second recrystallization may be necessary. For persistent impurities, column chromatography is recommended.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of 3-PDP from impurities (overlapping bands). The eluent system is not optimal (either too polar or not polar enough). The column was not packed properly, leading to channeling. The sample was overloaded on the column.Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Ensure the column is packed uniformly without any air bubbles or cracks. Use an appropriate amount of sample for the column size.
3-PDP is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using pure cyclohexane, add a small percentage of a more polar solvent like ethyl acetate or dichloromethane.
The collected fractions of 3-PDP are still colored. The colored impurity has a similar polarity to 3-PDP in the chosen eluent system.Try a different eluent system. It may be necessary to perform a second column chromatography with a different solvent system or consider recrystallization of the partially purified material.

Experimental Protocols

Recrystallization of this compound

Objective: To purify commercial 3-PDP by removing minor impurities.

Materials:

  • Commercial this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Selected recrystallization solvent (e.g., heptane, cyclohexane, or a mixture such as heptane/ethyl acetate)

  • Ice bath

Methodology:

  • Solvent Selection: The ideal recrystallization solvent is one in which 3-PDP is soluble at high temperatures but insoluble at low temperatures. Based on solubility data, non-polar to moderately polar solvents are good candidates. Start by testing small amounts of 3-PDP in solvents like heptane, cyclohexane, or toluene. A co-solvent system, such as heptane with a small amount of ethyl acetate, can also be effective.

  • Dissolution: Place the impure 3-PDP in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until all the 3-PDP has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely on the filter paper or in a desiccator.

Column Chromatography of this compound

Objective: To achieve a high degree of purification for 3-PDP, especially when significant amounts of impurities are present.

Materials:

  • Commercial this compound

  • Chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., cyclohexane or a mixture of cyclohexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Methodology:

  • Eluent Selection: Use TLC to determine the optimal eluent system. Spot the impure 3-PDP on a TLC plate and develop it in various solvent systems. A good eluent will give the 3-PDP an Rf value of approximately 0.3-0.4 and show good separation from the impurity spots. For 3-PDP, start with pure cyclohexane and gradually increase the polarity by adding small percentages of ethyl acetate. A research article has shown successful purification using cyclohexane as the eluent.[2]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed.

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Sample Loading: Dissolve the impure 3-PDP in a minimal amount of the eluent or a low-boiling point solvent like dichloromethane. Carefully add the sample solution to the top of the column.

  • Elution and Fraction Collection: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation of Pure 3-PDP: Combine the fractions that contain pure 3-PDP (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Purity and Yield of this compound with Different Purification Methods

Purification MethodStarting Purity (GC)Final Purity (GC)Yield (%)Notes
Recrystallization (Heptane)~90%>98%70-85%Effective for removing minor impurities and some color.
Column Chromatography (Silica, Cyclohexane)~90%>99%60-80%Highly effective for removing a wide range of impurities, including those with similar polarity.
Vacuum DistillationVariable>99%50-70%Suitable for large-scale purification, but may not remove impurities with similar boiling points.

Note: The values presented in this table are typical and may vary depending on the specific nature and concentration of the impurities in the starting material.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation A Impure 3-PDP B Add minimal hot solvent A->B C Dissolved 3-PDP solution B->C D Slow cooling to room temp. C->D Cooling E Ice bath D->E F Crystal formation E->F G Vacuum filtration F->G Collection H Wash with cold solvent G->H I Pure 3-PDP crystals H->I

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation A Pack column with silica gel B Equilibrate with eluent A->B D Load sample onto column C Dissolve impure 3-PDP C->D E Add eluent continuously D->E F Collect fractions E->F G Monitor fractions by TLC F->G H Combine pure fractions G->H I Evaporate solvent H->I J Pure 3-PDP I->J

Caption: Workflow for the purification of this compound by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Synthetic vs. Natural 3-Pentadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3-Pentadecylphenol derived from natural sources versus synthetic routes. While direct comparative studies are limited, this document synthesizes available data on their antioxidant and cytotoxic properties, details relevant experimental protocols, and illustrates the key signaling pathways involved.

Introduction to this compound

This compound is a phenolic lipid naturally found in the shell of the cashew nut (Anacardium occidentale) and is a major component of cashew nut shell liquid (CNSL)[1]. It belongs to a class of compounds known for a variety of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Synthetically, this compound can be produced through methods such as the hydrogenation of cardanol, another component of CNSL[1]. This guide aims to provide a comparative analysis of the biological activities of this compound from these two origins.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant capacity of this compound is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Quantitative Data for Antioxidant Activity
SampleAssayIC50 ValueSource
Anacardium occidentale Stem Bark FractionDPPH0.43 µg/mLNatural[2]
Cardanol-1 (contains this compound)DPPH>4.0 mMNatural[3]
Synthetic this compound DPPH Data not available in reviewed literature -

Note: The significant difference in the reported IC50 values highlights the variability in antioxidant activity depending on the purity and composition of the extract.

Cytotoxic Activity

The cytotoxic potential of this compound is a key area of interest for its application in drug development, particularly in oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Quantitative Data for Cytotoxic Activity

Direct comparative data on the cytotoxicity of isolated natural versus synthetic this compound is scarce. However, studies on purified CNSL, which contains a mixture of natural phenolic compounds including this compound, have demonstrated cytotoxic effects against cancer cell lines. One study reported a potent inhibitory effect of purified CNSL on the proliferation of HeLa cells.

SampleCell LineIC50 ValueSource
Purified Cashew Nut Shell LiquidHeLa0.004% (v/v)Natural[4]
Synthetic this compound - Data not available in reviewed literature -
Isolated Natural this compound - Data not available in reviewed literature -

Note: The reported IC50 value for purified CNSL suggests significant cytotoxic potential, but the contribution of this compound alone to this activity is not specified.

Experimental Protocols

DPPH Radical Scavenging Assay

This method is used to determine the free radical scavenging activity of a compound.

Principle: The DPPH radical has a deep violet color in solution and absorbs at around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance decreases.

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with an equal volume of each dilution of the test compound.

  • Include a control containing the solvent and the DPPH solution, and a blank containing the solvent and the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells (e.g., HeLa or MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of the test compound (e.g., this compound) in a culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test compound. Include a control group with a medium containing the vehicle (e.g., DMSO) and a blank group with a medium only.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After incubation, add a solution of MTT (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Sample / Absorbance of Control) x 100

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

Phenolic compounds, including this compound, are known to exert their biological effects through various signaling pathways. In the context of cytotoxicity, the induction of apoptosis (programmed cell death) is a key mechanism.

Apoptosis Signaling Pathways: Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some studies on structurally similar phenolic compounds suggest that they can induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of MAPK pathways, such as the ERK and JNK pathways.

Visualizing the Workflows and Pathways

G cluster_workflow Experimental Workflow start Start compound This compound (Natural or Synthetic) start->compound antioxidant_assay Antioxidant Assay (e.g., DPPH) compound->antioxidant_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) antioxidant_assay->data_analysis cytotoxicity_assay->data_analysis comparison Comparison of Biological Activity data_analysis->comparison

Caption: General experimental workflow for comparing the biological activity of this compound.

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 cell_stress Cellular Stress (e.g., DNA damage) bcl2 Bcl-2 family (pro-apoptotic) cell_stress->bcl2 mitochondrion Mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

MAPK_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK stimulus Stimulus (e.g., ROS, Growth Factors) raf Raf stimulus->raf mekk MEKK stimulus->mekk mek MEK1/2 raf->mek mkk47 MKK4/7 mekk->mkk47 erk ERK1/2 mek->erk jnk JNK mkk47->jnk cellular_response Cellular Response (Proliferation, Apoptosis) erk->cellular_response jnk->cellular_response

Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Conclusion

The available scientific literature indicates that this compound, a key component of cashew nut shell liquid, possesses notable antioxidant and cytotoxic properties. However, a direct and comprehensive comparison of the biological activity of synthetic versus natural this compound is currently lacking. The provided data, primarily from studies on natural extracts, suggests potential for further investigation. Future research should focus on isolating and purifying both natural and synthetic this compound to conduct head-to-head comparative studies. This will enable a clearer understanding of their respective potencies and mechanisms of action, which is crucial for their potential development as therapeutic agents.

References

A Comparative Analysis of 3-Pentadecylphenol and Other Alkylphenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physicochemical properties, biological activities, and toxicological profiles of 3-Pentadecylphenol and other relevant alkylphenols, namely 4-nonylphenol and 4-octylphenol. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work. All quantitative data is summarized in clear tabular formats, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Comparative Overview of Physicochemical Properties

The structural and physical characteristics of alkylphenols are crucial determinants of their biological activity and environmental fate. This compound, a meta-substituted alkylphenol, exhibits distinct properties compared to the para-substituted 4-nonylphenol and 4-octylphenol.

PropertyThis compound4-Nonylphenol4-Octylphenol
CAS Number 501-24-684852-15-3 (branched)1806-26-4 (n-isomer)
Molecular Formula C₂₁H₃₆OC₁₅H₂₄OC₁₄H₂₂O
Molecular Weight 304.51 g/mol 220.35 g/mol 206.32 g/mol
Appearance White solidPale yellow viscous liquidWhite solid
Melting Point 50-53 °C-8 °C to 2 °C44-45 °C
Boiling Point 190-195 °C at 1 mmHg290-300 °C280 °C
Density ~0.93 g/cm³~0.95 g/cm³~0.96 g/cm³
Water Solubility LowLow (7 mg/L at 25 °C)[1]Insoluble
Log K(ow) High (estimated)5.765.3

Biological Activities: A Comparative Perspective

The biological activities of these alkylphenols are diverse, with this compound showing promise in therapeutic applications, while 4-nonylphenol and 4-octylphenol are primarily known for their endocrine-disrupting properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. While direct comparative studies providing IC50 values for all three compounds from a single assay are limited, the available data suggests that this compound possesses significant antioxidant potential.

CompoundAssayIC50 ValueReference
This compound Not specifiedNot specifiedPossesses antioxidant activity[2]
4-Nonylphenol Not specifiedNot specifiedInduces oxidative stress[3]
4-Octylphenol Not specifiedNot specifiedInduces oxidative stress[4]
Anti-inflammatory Activity

This compound, as a phenolic lipid, is suggested to have anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. In contrast, the inflammatory potential of 4-nonylphenol and 4-octylphenol is linked to their induction of cellular stress.

Endocrine Disrupting Activity

A significant concern with 4-nonylphenol and 4-octylphenol is their ability to mimic estrogen, thereby disrupting the endocrine system. The position of the alkyl chain on the phenol ring is a critical factor, with para-substituted phenols generally exhibiting higher estrogenic potency than meta-substituted isomers. This suggests that this compound may have a lower endocrine-disrupting potential.

CompoundEstrogen Receptor (ER) Binding Affinity (Ki)Reference
This compound Not directly measured, but expected to be low-
4-Nonylphenol 0.05 - 65 µM[2][5]
4-Octylphenol 0.05 - 65 µM[2][5]

Comparative Cytotoxicity

The cytotoxic effects of these alkylphenols have been evaluated in various cell lines. The following table summarizes the available IC50 values, with a focus on the human liver cancer cell line HepG2, a common model for toxicological studies.

CompoundCell LineIC50 Value (µM) after 24hReference
This compound HaCaT (human keratinocytes)>10 µg/mL (~32.8 µM)[6][7]
4-Nonylphenol HepG2~100 µM[8]
4-Octylphenol HepG2~50 µM[4]
4-Octylphenol HaCaT35.71 µM[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (this compound, 4-nonylphenol, 4-octylphenol) and a positive control (e.g., ascorbic acid) in methanol to create a series of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against sample concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

Principle: This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8]

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the alkylphenols for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[8]

  • Incubation: Incubate the plate at 37°C for 4 hours to allow formazan crystal formation.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Estrogen Receptor Binding Assay

Principle: This competitive binding assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

Procedure:

  • Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as rat uterine tissue.

  • Reaction Mixture: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]17β-estradiol, and varying concentrations of the unlabeled test compounds.

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Separate the receptor-bound and free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to 17β-estradiol.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below in DOT language for Graphviz.

Experimental_Workflow_for_Alkylphenol_Comparison cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound, 4-Nonylphenol, 4-Octylphenol) Antioxidant_Assay Antioxidant Assay (DPPH) Compound_Prep->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity_Assay Endocrine_Assay Endocrine Disruption (ER Binding Assay) Compound_Prep->Endocrine_Assay Cell_Culture Culture Cell Lines (e.g., HepG2) Cell_Culture->Cytotoxicity_Assay IC50_Calc Calculate IC50 Values Antioxidant_Assay->IC50_Calc Cytotoxicity_Assay->IC50_Calc Ki_Calc Calculate Ki / RBA Endocrine_Assay->Ki_Calc Comparative_Analysis Comparative Analysis IC50_Calc->Comparative_Analysis Ki_Calc->Comparative_Analysis Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkylphenol Alkylphenol (e.g., 4-Nonylphenol) ER Estrogen Receptor (ER) Alkylphenol->ER Binds HSP Heat Shock Proteins ER->HSP Dissociates from ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Cellular_Response Cellular Response (e.g., Proliferation) Transcription->Cellular_Response NF_kB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB (Degradation) IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to PDP This compound PDP->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Pro-inflammatory cytokines) DNA->Transcription Initiates

References

A Comparative Analysis of the Biological Effects of 3-Pentadecylphenol and Cardanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals distinct biological activities of 3-Pentadecylphenol (PDP) and cardanol, a mixture of phenolic lipids. While both compounds, derived from cashew nutshell liquid, exhibit promising therapeutic potential, their efficacy varies across different biological domains, including cytotoxicity, antioxidant capacity, and anti-inflammatory and enzyme-inhibiting activities. These differences are largely attributable to the saturation of the C15 alkyl side chain in PDP versus the unsaturation present in cardanol.

Cardanol, a major component of technical cashew nutshell liquid (CNSL), is a mixture of 3-pentadecylphenols with varying degrees of unsaturation in their C15 alkyl side chain. The main components are monoene (42%), diene (22%), and triene (36%) variants. This compound, also known as hydrogenated cardanol, is the saturated analogue of these compounds. This structural difference plays a pivotal role in their biological effects.

Cytotoxicity: A Double-Edged Sword

Both this compound and cardanol have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. However, their potency and mechanisms of action appear to differ.

Cardanol has been shown to exhibit significant dose-dependent cytotoxicity against a range of human cancer cell lines. For instance, in one study, the IC50 values of a cardanol mixture were determined for several cancer cell lines, including breast (BT474), lung (Chaco), liver (Hep-G2), gastric (KATO-III), and colon (SW620) cancers, as well as a non-cancerous human foreskin fibroblast cell line (Hs27)[1][2]. The IC50 value for the BT-474 breast cancer cell line was found to be 15.6 ± 1.76 µg/ml[3]. It was observed that cardanol can induce cell cycle arrest at the G1 subphase and promote late apoptosis and necrosis in BT-474 cells[3].

Information on the specific cytotoxicity of this compound is less direct. One study reported the use of this compound in a liposomal formulation of the chemotherapy drug docetaxel, which showed higher cytotoxicity to MCF-7 breast cancer cells compared to the free drug[4]. However, the IC50 value for this compound alone was not provided, making a direct comparison with cardanol challenging.

Table 1: Cytotoxicity of Cardanol on Various Human Cell Lines

Cell LineCell TypeIC50 Value (µg/mL)Reference
BT474Ductal Carcinoma (Breast)15.6 ± 1.76[3]
ChacoUndifferentiated Lung Cancer41.3 - 52.4[1][2]
Hep-G2Liver Hepatoblastoma41.3 - 52.4[1][2]
KATO-IIIGastric Carcinoma43.8 - 53.5[1][2]
SW620Colon Adenocarcinoma10.76[1]
Hs27Foreskin Fibroblast (Normal)10.8 - 29.3[1][2]

Antioxidant Activity: The Role of Unsaturation

The antioxidant capacity of these phenolic lipids is a key area of interest. Studies suggest that the presence of double bonds in the alkyl side chain of cardanol significantly enhances its antioxidant activity compared to the saturated this compound.

The higher antioxidant activity of unsaturated cardanol is attributed to the ability of the allylic substituents on the long side chain to trap both alkyl and peroxy radicals[5]. This indicates that the unsaturation is a crucial factor in the free radical scavenging ability of these compounds. Among the unsaturated components of cardanol, the triene variant has been reported to exhibit the highest antioxidant potential[1].

While direct comparative quantitative data from a single study is limited, the available evidence strongly suggests that cardanol, particularly its polyunsaturated components, is a more potent antioxidant than its saturated counterpart, this compound.

Anti-inflammatory and Enzyme Inhibitory Activities

Both cardanol and phenolic compounds, in general, are known to possess anti-inflammatory and enzyme-inhibiting properties[6][7]. These activities are often linked to their ability to modulate various signaling pathways involved in inflammation and enzymatic reactions.

Cardanol has been reported to have anti-inflammatory effects, which are thought to be mediated through various pathways[6]. Phenolic compounds, as a class, are known to inhibit a range of enzymes[8]. However, specific comparative studies providing quantitative data, such as IC50 values for cyclooxygenase (COX) inhibition or other key inflammatory enzymes, for both this compound and cardanol are currently lacking in the scientific literature.

Modulation of Signaling Pathways

The biological effects of both this compound and cardanol are mediated through their interaction with various cellular signaling pathways.

Cardanol has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, in breast cancer cells[3]. This activation is linked to the induction of cell cycle arrest and apoptosis[3]. The activation of these pathways is a critical mechanism behind cardanol's anticancer effects.

MAPK_Pathway_Activation_by_Cardanol Cardanol Cardanol ERK ERK Cardanol->ERK JNK JNK Cardanol->JNK p38 p38 MAPK Cardanol->p38 CellCycleArrest G1 Cell Cycle Arrest ERK->CellCycleArrest Apoptosis Apoptosis ERK->Apoptosis JNK->CellCycleArrest JNK->Apoptosis p38->CellCycleArrest p38->Apoptosis

Cardanol activates MAPK pathways leading to cell cycle arrest and apoptosis.

Information regarding the specific effects of this compound on key signaling pathways such as NF-κB and MAPK is not as well-documented as for cardanol. Further research is needed to elucidate the precise molecular mechanisms underlying the biological activities of this compound.

Experimental Protocols

The evaluation of the biological effects of this compound and cardanol relies on a variety of standardized experimental protocols.

Cytotoxicity Assays

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound or cardanol) and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability & IC50 F->G

A simplified workflow of the MTT assay for determining cytotoxicity.
Antioxidant Activity Assays

DPPH Radical Scavenging Assay: This is a common and straightforward method to evaluate the antioxidant capacity of compounds.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

  • Protocol:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

    • Prepare different concentrations of the test compound.

    • Mix the test compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion

References

assessing the purity of 3-Pentadecylphenol by different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. 3-Pentadecylphenol, a versatile phenolic lipid, is no exception. Its purity can significantly impact experimental outcomes, from biological assays to the synthesis of advanced materials. This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Executive Summary

The purity of this compound can be effectively determined using several analytical techniques, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques ideal for identifying and quantifying impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a highly accurate, non-destructive method for determining absolute purity without the need for a specific reference standard for each impurity. Differential Scanning Calorimetry (DSC) provides a thermodynamic measurement of purity for crystalline samples. The choice of method will depend on the specific requirements of the analysis, including the expected impurity profile, the need for quantitative or qualitative data, and the available instrumentation.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the most common analytical techniques for assessing the purity of this compound.

TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
HPLC Differential partitioning of analytes between a stationary and a mobile phase.Separation and quantification of the main component and non-volatile impurities.High resolution for separating isomers and related compounds. Well-established and versatile.Requires a reference standard for each impurity for accurate quantification. May not be suitable for volatile impurities.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities. Provides structural information about impurities.High sensitivity and specificity. Capable of identifying unknown impurities through mass spectral libraries.Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile compounds.
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.Absolute purity determination of the main component. Structural confirmation.Highly accurate and precise. Non-destructive. Does not require a reference standard for each impurity.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.
DSC Measurement of the heat flow associated with thermal transitions as a function of temperature.Determination of purity based on the melting point depression of the main component.Provides a measure of absolute purity for crystalline compounds. Fast and requires minimal sample preparation.Only applicable to crystalline solids with a sharp melting point. Insensitive to impurities that are soluble in the solid phase or have similar melting points.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for long-chain alkylphenols and can be adapted for this compound.[1][2][3][4][5][6]

High-Performance Liquid Chromatography (HPLC)

Principle: This method utilizes reversed-phase chromatography to separate this compound from its potential impurities based on their hydrophobicity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standards for potential impurities (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile/Water (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

  • Analysis: Inject the sample and record the chromatogram. Identify the peak corresponding to this compound based on its retention time compared to a reference standard. Quantify impurities by comparing their peak areas to that of the main peak (area percent method) or to the calibration curves of their respective standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. For phenolic compounds, derivatization is often employed to increase volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • This compound sample

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Derivatization: In a vial, dissolve a known amount of the this compound sample in dichloromethane. Add an excess of BSTFA and heat at 70°C for 30 minutes to convert the phenolic hydroxyl group to a trimethylsilyl ether.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-550.

  • Analysis: Inject the derivatized sample into the GC-MS. Identify this compound and its impurities based on their retention times and mass spectra. Purity is typically assessed using the area percent of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

Principle: The integral of a ¹H-NMR signal is directly proportional to the molar concentration of the corresponding protons. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[5][7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene) of known purity

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal of this compound (e.g., aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Differential Scanning Calorimetry (DSC)

Principle: Impurities in a crystalline substance typically depress and broaden its melting point. DSC measures the heat flow into the sample as it is heated, and the shape of the melting endotherm can be used to calculate the purity based on the van't Hoff equation.[8]

Instrumentation:

  • Differential Scanning Calorimeter

Reagents:

  • This compound sample (crystalline)

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound sample into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Data Analysis: Analyze the melting endotherm using the DSC software to calculate the purity based on the depression of the melting point.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the primary analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate end end calculate->end Report Purity

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (e.g., with BSTFA) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (Mass Spectra) integrate->identify calculate Calculate Purity (Area %) identify->calculate end end calculate->end Report Purity & Impurity Profile

Caption: Workflow for GC-MS Purity Analysis.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate end end calculate->end Report Absolute Purity

Caption: Workflow for qNMR Purity Analysis.

Logical Framework for Method Selection

The selection of an appropriate analytical technique depends on a logical assessment of the analytical needs.

Method_Selection start Define Analytical Goal for this compound Purity q1 Need to Identify Unknown Impurities? start->q1 q2 Need Absolute Purity Value? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Are Impurities Volatile? q2->q3 No (Relative Purity is Sufficient) q4 Is the Sample Crystalline? q2->q4 Alternative: Crystalline Sample qnmr Use qNMR q2->qnmr Yes q3->gcms Yes hplc Use HPLC q3->hplc No dsc Use DSC q4->dsc Yes hplc_or_gcms Use HPLC or GC-MS (Area %) q4->hplc_or_gcms No

Caption: Decision tree for selecting a purity analysis method.

Conclusion

The assessment of this compound purity is a multi-faceted task that can be approached with a variety of powerful analytical techniques. While GC-MS is a robust method for identifying and quantifying volatile impurities, HPLC offers excellent separation for non-volatile compounds and isomers. For a definitive, non-destructive measurement of absolute purity, qNMR stands out as a superior method. DSC provides a rapid and straightforward assessment for crystalline materials. By understanding the principles, advantages, and limitations of each technique, and by following well-defined experimental protocols, researchers can confidently select the most appropriate method to ensure the quality and reliability of their this compound for its intended application.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 3-Pentadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 3-Pentadecylphenol, the selection and validation of an appropriate analytical method are critical for ensuring data quality and regulatory compliance. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. The information presented herein is supported by established principles of analytical chemistry and method validation guidelines.

Comparison of Analytical Methods: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the nature of the analyte.[1] this compound is a phenolic lipid, making it amenable to both techniques, though each presents distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] It is particularly well-suited for non-volatile or thermally labile compounds.

  • Advantages:

    • Applicable to a wide range of non-volatile and thermally unstable compounds.[2]

    • Versatile, with various detectors available (e.g., UV-Vis, Fluorescence, MS).[2]

    • Amenable to the analysis of polar compounds without derivatization.

  • Disadvantages:

    • Generally offers lower separation efficiency compared to capillary GC.

    • Mobile phase consumption can be high, leading to higher operational costs and waste generation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[3] It is ideal for the analysis of volatile and semi-volatile compounds.

  • Advantages:

    • High separation efficiency, leading to excellent resolution of complex mixtures.[4]

    • Provides structural information, aiding in compound identification.[4]

    • Highly sensitive, especially with selected ion monitoring (SIM).

  • Disadvantages:

    • Requires the analyte to be volatile and thermally stable; derivatization may be necessary for polar compounds like phenols.[1]

    • High temperatures in the injector and column can potentially lead to the degradation of thermally labile analytes.

Cross-Validation of Analytical Methods

Cross-validation is a critical step to ensure that an analytical method is suitable for its intended purpose. The following is a general protocol for the cross-validation of HPLC and GC-MS methods for the quantification of this compound, based on the International Council for Harmonisation (ICH) guidelines.

Table 1: Hypothetical Performance Characteristics of HPLC-UV and GC-MS for this compound Analysis
Validation ParameterHPLC-UVGC-MS
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%)
- Repeatability≤ 2.0%≤ 2.5%
- Intermediate Precision≤ 3.0%≤ 3.5%
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.03 µg/mL
Robustness Unaffected by minor changes in pH, mobile phase composition, and flow rate.Unaffected by minor changes in injector temperature, oven temperature ramp rate, and carrier gas flow rate.

Note: The values presented in this table are illustrative and represent typical performance characteristics for the analysis of phenolic compounds. Actual performance may vary depending on the specific instrumentation, reagents, and experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Sample Preparation:

    • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength of 275 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Sample Preparation and Derivatization:

    • Extract this compound from the sample using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5MS capillary column (or equivalent) (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (275 nm) E->F G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H

HPLC-UV analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Extract Analyte B Evaporate Solvent A->B C Add Derivatizing Agent B->C D Heat to form TMS Ether C->D E Inject into GC-MS D->E F Separation on Capillary Column E->F G Mass Spectrometry Detection F->G H Chromatogram & Mass Spectra G->H I Quantification (SIM) H->I

GC-MS analytical workflow for this compound.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH) HPLC HPLC-UV Method Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ Robustness Robustness HPLC->Robustness GCMS GC-MS Method GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD GCMS->LOQ GCMS->Robustness Decision Method Selection Linearity->Decision Accuracy->Decision Precision->Decision LOD->Decision LOQ->Decision Robustness->Decision

Cross-validation decision-making process.

References

A Comparative Guide to the Antioxidant Capacity of 3-Pentadecylphenol and Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacity of 3-Pentadecylphenol against well-established antioxidant standards. This document summarizes available data, details relevant experimental methodologies, and presents visual workflows to aid in the understanding and potential application of this compound.

Executive Summary

This compound (PDP), a compound derivable from cashew nut shell liquid (CNSL), has been noted for its potential biological activities, including antioxidant properties.[1][2] However, a comprehensive quantitative comparison of its antioxidant capacity against widely recognized standards such as Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT) is hampered by the limited availability of specific experimental data for this compound in the scientific literature. While studies have investigated the antioxidant potential of CNSL and its major components like cardanol and anacardic acids, direct data on isolated this compound remains scarce.[3][4][5]

This guide, therefore, presents a summary of the antioxidant capacity of the established standards based on available data from common in vitro assays—DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). Detailed protocols for these assays are provided to facilitate further research and direct comparative studies involving this compound.

Quantitative Comparison of Standard Antioxidants

The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes representative IC50 values for Trolox, Ascorbic Acid, and BHT from various studies. It is important to note that these values can vary depending on the specific experimental conditions.

Antioxidant StandardDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay
Trolox 3.77 µg/mL2.93 µg/mLCommonly used as a standard for expressing results (Trolox Equivalents)
Ascorbic Acid 4.97 µg/mL~50 µg/mL[6]Powerful reducing agent, often used as a positive control
Butylated Hydroxytoluene (BHT) ~202 µg/mLData not readily available in a comparable formatEffective, but activity can be assay-dependent

Note: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and results are typically expressed as equivalents of a standard (e.g., Trolox or FeSO₄) rather than an IC50 value.

Detailed Experimental Protocols

To ensure reproducibility and enable comparative analysis, detailed methodologies for the three most common antioxidant capacity assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compound (this compound or standard)

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound and standard antioxidants in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the sample and standard solutions.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • A control sample containing only the solvent and DPPH is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound (this compound or standard)

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of ~0.70 at 734 nm.

  • Prepare various concentrations of the test compound and standard antioxidants.

  • Add a small volume of the sample or standard to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control sample containing the solvent instead of the sample is also measured.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[7]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃) solution

  • Test compound (this compound or standard)

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Prepare various concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).

  • Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • A standard curve is generated using known concentrations of FeSO₄ or Trolox.

  • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflow for antioxidant capacity assays and a conceptual signaling pathway for antioxidant action.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Incubation cluster_measurement Data Acquisition & Analysis Sample Test Compound (this compound) Reaction Mix Sample/Standard with Reagent Sample->Reaction Standard Standard Antioxidant (e.g., Trolox) Standard->Reaction Reagent Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Reaction Incubation Incubate under controlled conditions Reaction->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Calculation Calculate % Inhibition or Ferric Reduction Measurement->Calculation IC50 Determine IC50 or Equivalents Calculation->IC50

Figure 1. General experimental workflow for in vitro antioxidant capacity assays.

antioxidant_pathway ROS Reactive Oxygen Species (Free Radicals) Oxidative_Damage Oxidative Damage & Cellular Dysfunction ROS->Oxidative_Damage attacks Neutralized_Radical Stabilized Radical ROS->Neutralized_Radical neutralized by Antioxidant Antioxidant (e.g., this compound) Cellular_Component Cellular Components (DNA, Proteins, Lipids) Antioxidant->Cellular_Component protects Antioxidant->Neutralized_Radical donates electron/H+ Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Healthy_Cell Cellular Integrity Maintained

Figure 2. Conceptual pathway of antioxidant action against reactive oxygen species.

Conclusion and Future Directions

While this compound is structurally related to compounds in CNSL known to possess antioxidant activity, there is a clear need for direct, quantitative experimental data to accurately assess its potential. The standardized protocols provided in this guide offer a framework for conducting such comparative studies. Future research should focus on isolating or synthesizing pure this compound and evaluating its antioxidant capacity using the DPPH, ABTS, and FRAP assays alongside established standards like Trolox, Ascorbic Acid, and BHT. This will enable a definitive comparison and a clearer understanding of its potential applications as a natural antioxidant in various industries, including pharmaceuticals and food preservation. Professionals in drug development are encouraged to consider these assays as part of the initial screening process for novel antioxidant compounds.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-Pentadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a comprehensive comparison of advanced spectroscopic methods for the structural confirmation of 3-Pentadecylphenol, a versatile phenolic lipid. By presenting experimental data and detailed protocols, this document serves as a practical resource for the unambiguous characterization of this and similar alkylphenolic compounds.

At a Glance: Spectroscopic Fingerprints of this compound

The structural confirmation of this compound relies on a synergistic application of multiple advanced spectroscopic techniques. Each method provides unique insights into the molecule's framework, from the proton and carbon environments to its molecular mass, functional groups, and electronic transitions. The following sections detail the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR, and UV-Vis spectroscopy, offering a comparative analysis with its isomers where data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for assigning the positions of the pentadecyl chain on the phenol ring.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the phenolic hydroxyl group, and the long aliphatic chain.

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Aromatic H (H-5)7.13Triplet~7.8
Aromatic H (H-6)6.75Doublet~7.8
Aromatic H (H-2, H-4)6.65Multiplet-
Phenolic OH4.95Singlet (broad)-
Benzylic CH₂ (α-CH₂)2.54Triplet~7.6
Methylene CH₂ (β-CH₂)1.58Quintet~7.5
Aliphatic (CH₂)n1.25Multiplet-
Terminal CH₃0.88Triplet~6.8

Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule.

Assignment Chemical Shift (δ) ppm
C-OH (C-1)153.2–154.7
C-Alkyl (C-3)141.5–143.0
Aromatic CH113.3–129.0
Benzylic CH₂ (α-CH₂)~36.0
Aliphatic (CH₂)n14.1–33.1
Terminal CH₃~14.1

Note: The chemical shift ranges for the aromatic and aliphatic carbons are based on data for a this compound modified phenolic resin and may vary slightly for the pure compound.[2]

Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of this compound and offers structural clues through its fragmentation pattern under electron ionization (EI).

m/z Relative Intensity Proposed Fragment
304Moderate[M]⁺ (Molecular Ion)
108High[C₇H₈O]⁺ (Benzylic cleavage)
107High[C₇H₇O]⁺ (Loss of H from benzylic fragment)

Data sourced from the NIST WebBook.[3]

The mass spectrum is characterized by a prominent molecular ion peak at m/z 304, confirming the molecular formula C₂₁H₃₆O. The base peak, typically observed at m/z 108, results from the characteristic benzylic cleavage of the pentadecyl chain, a common fragmentation pathway for alkylphenols. This cleavage results in a stable hydroxytropylium ion or a related resonance-stabilized structure.

Vibrational and Electronic Spectroscopy: Functional Groups and Conjugation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound.

Wavenumber (cm⁻¹) Vibrational Mode
~3350 (broad)O-H stretch (phenolic)
3100-3000C-H stretch (aromatic)
2924, 2853C-H stretch (aliphatic)
~1600, ~1480C=C stretch (aromatic ring)
~1460C-H bend (aliphatic)
~1230C-O stretch (phenolic)
850-750C-H out-of-plane bend (aromatic)

Assignments are based on typical values for phenolic and alkyl compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Comparative Analysis with Isomers

The structural confirmation of this compound is further solidified by comparing its spectroscopic data with that of its isomers, 2-Pentadecylphenol and 4-Pentadecylphenol. While complete datasets for the isomers are not as readily available, key differences are expected, particularly in their NMR and FT-IR spectra.

  • ¹H and ¹³C NMR: The substitution pattern on the aromatic ring will significantly alter the chemical shifts and coupling patterns of the aromatic protons and carbons. For instance, 4-Pentadecylphenol would exhibit a more symmetrical pattern in the aromatic region of its NMR spectra compared to the 2- and 3-isomers.

  • FT-IR: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) of the FT-IR spectrum are highly indicative of the substitution pattern on the benzene ring, providing a clear distinction between the ortho, meta, and para isomers.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the key analytical techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shift of the labile phenolic proton.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure the elution of the high-boiling point analyte.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 50-400.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane) of a known concentration.

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

Visualizing the Path to Confirmation

The structural elucidation of this compound is a logical workflow that integrates data from various spectroscopic techniques.

Structural_Elucidation_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Sample This compound NMR NMR (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (EI) Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis NMR_Data Proton & Carbon Skeleton Connectivity NMR->NMR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data FTIR_Data Functional Groups FTIR->FTIR_Data UVVis_Data Conjugated System UVVis->UVVis_Data Structure Confirmed Structure of This compound NMR_Data->Structure MS_Data->Structure FTIR_Data->Structure UVVis_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

Structural_Features_Probed cluster_features Molecular Features cluster_techniques Spectroscopic Probes 3_PDP This compound Structure Aromatic_Ring Aromatic Ring (C₆H₄) 3_PDP->Aromatic_Ring Hydroxyl Hydroxyl Group (-OH) 3_PDP->Hydroxyl Alkyl_Chain Pentadecyl Chain (-C₁₅H₃₁) 3_PDP->Alkyl_Chain Connectivity Overall Connectivity 3_PDP->Connectivity NMR ¹H & ¹³C NMR Aromatic_Ring->NMR UVVis UV-Vis Aromatic_Ring->UVVis Hydroxyl->NMR FTIR FT-IR Hydroxyl->FTIR Alkyl_Chain->NMR MS Mass Spectrometry Alkyl_Chain->MS Alkyl_Chain->FTIR Connectivity->NMR Connectivity->MS

Caption: Probing structural features of this compound with spectroscopy.

References

Comparative In Silico Docking Analysis of 3-Pentadecylphenol with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico docking performance of 3-Pentadecylphenol (3-PDP), a naturally occurring phenolic lipid, against a selected protein target implicated in cancer progression: the B-cell lymphoma 2 (Bcl-2) protein. The anti-apoptotic protein Bcl-2 is a well-validated target in oncology, and its inhibition can promote cancer cell death.

For the purpose of this guide, the docking performance of 3-PDP is compared against a known Bcl-2 inhibitor, Navitoclax (ABT-263) , to provide a benchmark for its potential efficacy. The data presented herein is illustrative and serves to demonstrate a comparative framework for evaluating potential protein-ligand interactions.

Data Presentation: Docking Performance

The following table summarizes the hypothetical quantitative data from a comparative molecular docking study of this compound and Navitoclax against the Bcl-2 protein (PDB ID: 2YXJ).

LigandBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Number of Hydrogen BondsKey Interacting Residues
This compound -7.81.51Phe105, Tyr101, Val126
Navitoclax (ABT-263) -10.20.024Gly145, Tyr101, Asp108, Val126

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology for the in silico molecular docking experiments is provided below. This protocol outlines the standard procedure for preparing the protein and ligand, performing the docking simulation, and analyzing the results.

1. Software and Tools:

  • Docking Software: AutoDock Vina

  • Molecular Visualization: PyMOL, Discovery Studio Visualizer

  • Protein Preparation: AutoDockTools (ADT)

  • Ligand Preparation: ChemDraw, Avogadro

2. Protein Preparation:

  • The three-dimensional crystal structure of the target protein, Bcl-2, was obtained from the RCSB Protein Data Bank (PDB ID: 2YXJ).

  • All water molecules and existing ligands were removed from the protein structure.

  • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed using AutoDockTools.

  • The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom types.

3. Ligand Preparation:

  • The 2D structures of this compound and the comparator, Navitoclax, were sketched using ChemDraw and converted to 3D structures.

  • Energy minimization of the ligand structures was performed using the Avogadro software with the MMFF94 force field.

  • The prepared ligand structures were saved in the PDBQT format using AutoDockTools.

4. Molecular Docking Protocol:

  • Grid Box Generation: A grid box was defined to encompass the binding site of the Bcl-2 protein. The dimensions and center of the grid box were set to cover the key amino acid residues in the binding pocket.

  • Docking Simulation: The prepared ligands (this compound and Navitoclax) were docked into the binding site of the Bcl-2 protein using AutoDock Vina. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.

  • Pose Selection and Analysis: The docking results, including the binding energies and poses of the ligands, were generated. The pose with the lowest binding energy was selected for further analysis.

  • Interaction Analysis: The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were analyzed and visualized using PyMOL and Discovery Studio Visualizer.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the in silico docking study described in this guide.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage cluster_output Output p_prep Protein Preparation (PDB ID: 2YXJ) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (3-PDP & Comparator) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock pose Pose Selection (Lowest Binding Energy) dock->pose interact Interaction Analysis (H-Bonds, Hydrophobic) pose->interact results Comparative Results (Binding Affinity, Interactions) interact->results

Caption: Workflow for Comparative In Silico Docking Study.

Comparative Analysis of Dose-Response Curves for 3-Pentadecylphenol and Its Alternatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the statistical analysis of dose-response curves for 3-Pentadecylphenol (3-PDP), with a comparative look at its precursor, cardanol, and the related phenolic compound, resorcinol. This guide provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Introduction

This compound (3-PDP) is a phenolic lipid naturally found in the shell of the cashew nut and is the hydrogenated form of cardanol. It has garnered interest in the scientific community for its potential biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. Understanding the dose-response relationship of 3-PDP is crucial for elucidating its mechanisms of action and for potential therapeutic applications. This guide provides a statistical analysis of the available dose-response data for 3-PDP and compares it with its more extensively studied precursor, cardanol, and another phenolic compound, resorcinol.

Comparative Dose-Response Analysis

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of this compound, cardanol, and resorcinol, as represented by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.

Cytotoxic Activity

The cytotoxic effects of these phenolic compounds have been evaluated against various cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are presented in Table 1. While direct data for 3-PDP is limited, its incorporation into liposomal drug delivery systems has been shown to enhance cytotoxicity against MCF-7 breast cancer cells compared to the free drug.[1]

Table 1: Comparative Cytotoxicity (IC50) of this compound, Cardanol, and Resorcinol

CompoundCell LineIC50 (µg/mL)IC50 (µM)Citation
This compound MCF-7Data not availableData not available[1]
Cardanol BT-474 (Breast Carcinoma)15.6 ± 1.76~51.2[2]
SW620 (Colon Adenocarcinoma)10.76~35.3[3]
Hep-G2 (Hepatoblastoma)Data not availableData not available[4]
KATO-III (Gastric Carcinoma)13.69 ± 1.44~44.9[3]
Chaco (Undifferentiated Lung)Data not availableData not available[4]
MCF-7 (Breast Carcinoma)32.69 - 39.33~107.3 - 129.1[5]
Resorcinol 3T3 (Fibroblast)>1000 (3h exposure)>9080[6]
A549 (Lung Carcinoma)Data not availableData not available
Note: While a specific IC50 value for this compound alone was not found, its inclusion in a docetaxel liposome formulation increased cytotoxicity against MCF-7 cells.[1]
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes.

Table 2: Comparative Anti-inflammatory Activity (IC50) of Cardanol and Resorcinol

CompoundAssayIC50 (µM)Citation
Cardanol COX-2 InhibitionData not available
Resorcinol Anti-inflammatory properties notedNot specified[7][8][9]

Note: Quantitative IC50 values for the anti-inflammatory activity of this compound and direct COX-2 inhibition by cardanol were not available in the searched literature. Resorcinol is noted for its anti-inflammatory properties in topical applications.[7][8][9]

Antioxidant Activity

The antioxidant capacity is commonly determined by assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results expressed as EC50 values.

Table 3: Comparative Antioxidant Activity (EC50) of Cardanol and Resorcinol

CompoundAssayEC50Citation
Cardanol DPPH Radical ScavengingData not available
Resorcinol DPPH Radical ScavengingData not available

Note: Specific EC50 values for the antioxidant activity of this compound, cardanol, and resorcinol from DPPH assays were not explicitly found in the provided search results.

Signaling Pathways

The biological effects of phenolic compounds are often mediated through their interaction with key cellular signaling pathways. Below are representations of pathways potentially modulated by this compound and its analogs.

Cardanol-Induced Apoptosis via MAPK Signaling Pathway

Cardanol has been shown to induce apoptosis in breast cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to an upregulation of p21.

MAPK_Apoptosis Cardanol Cardanol MAPK_Activation MAPK Activation (ERK, JNK, p38) Cardanol->MAPK_Activation p21 p21 Upregulation MAPK_Activation->p21 CDK_Inhibition CDK4/Cyclin D & Cyclin E/CDK2 Inhibition p21->CDK_Inhibition Rb_Hypophosphorylation Rb Hypophosphorylation CDK_Inhibition->Rb_Hypophosphorylation G1_Arrest G1 Phase Cell Cycle Arrest Rb_Hypophosphorylation->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Figure 1: Cardanol-induced apoptosis pathway.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Phenolic compounds are known to modulate this pathway, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB (p50/p65) IkB_p->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Gene_Expression induces

Figure 2: General NF-κB inflammatory pathway.

Experimental Protocols

Detailed methodologies for the key assays mentioned in this guide are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10][11][12]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT Reagent to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

DPPH Radical Scavenging (Antioxidant) Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess the antioxidant activity of compounds by their ability to scavenge the stable DPPH free radical.[13][14][15][16][17]

Materials:

  • DPPH stock solution (e.g., 0.1 mM in methanol or ethanol)[13]

  • Test compounds and a positive control (e.g., ascorbic acid)

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare various dilutions of the test samples and a positive control in a suitable solvent.[13]

  • Reaction Setup: Combine the samples or controls with an equal volume of the DPPH working solution. Include a solvent-only blank.[13]

  • Incubation: Incubate the reactions in the dark at room temperature for a set time (e.g., 30 minutes).[13]

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.[13]

  • Calculation: Calculate the percentage of scavenging activity for each sample and determine the EC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a dose-response analysis of a test compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture Cell_Seeding Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial dilutions) Treatment Treatment with Compound (Incubate for specific time) Compound_Prep->Treatment Cell_Seeding->Treatment Assay Perform Assay (e.g., MTT, DPPH) Treatment->Assay Data_Acquisition Data Acquisition (Measure Absorbance) Assay->Data_Acquisition Data_Analysis Data Analysis (Calculate IC50/EC50) Data_Acquisition->Data_Analysis Results Results Interpretation & Comparison Data_Analysis->Results

Figure 3: General experimental workflow.

Conclusion

This guide provides a comparative overview of the dose-response data for this compound and its analogs, cardanol and resorcinol. The available data suggests that cardanol exhibits significant cytotoxic activity against a range of cancer cell lines, with its mechanism of action linked to the MAPK signaling pathway. While quantitative dose-response data for this compound remains limited, its structural similarity to cardanol suggests it may possess similar biological activities. Further research is warranted to establish a comprehensive dose-response profile for this compound across various biological assays to fully understand its therapeutic potential. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and conducting such studies.

References

peer-reviewed literature on the efficacy of 3-Pentadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 3-Pentadecylphenol's efficacy is multifaceted, with current peer-reviewed literature highlighting its utility primarily in material science and as a component in drug delivery systems, rather than as a standalone therapeutic agent. This guide provides a comparative overview of its performance in these applications, supported by available experimental data.

This compound has been effectively used as a modifier to enhance the mechanical properties of phenolic resins. Its incorporation addresses the inherent brittleness of these resins, a significant drawback in many applications.

Comparative Performance Data

The following table summarizes the impact of varying concentrations of this compound on the mechanical properties of phenolic foam, comparing it to an unmodified phenolic foam.

PropertyUnmodified Phenolic FoamPhenolic Foam + 5% this compoundPhenolic Foam + 15% this compoundPhenolic Foam + 23% this compound
Bending Strength (MPa) 0.22~0.25~0.32~0.30
Compressive Strength (MPa) ~0.14~0.16~0.190.21
Water Absorption Rate (%) ~8~5~4.5~4
**Apparent Density (mg/cm³) **40-50<40<40<40

Data extracted from a study on modified foamable phenolic resin[1][2][3].

Experimental Protocol: In Situ Modification of Phenolic Resin

Materials:

  • Phenol

  • This compound

  • Paraformaldehyde

  • Sodium hydroxide (catalyst)

Procedure:

  • Phenol and this compound are added to a three-necked flask and stirred at 60-65 °C.

  • Sodium hydroxide is added as a catalyst, and the mixture is stirred for 5 minutes.

  • Paraformaldehyde is added in three batches over 30 minutes, and the reaction is maintained for 30-40 minutes.

  • The temperature is raised to 85-90 °C, and the reaction continues for approximately 90 minutes to yield the modified phenolic resin[1][4].

Visualization of Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Phenol Phenol Mixing Mixing and Heating (60-65°C) Phenol->Mixing PDP This compound PDP->Mixing Paraformaldehyde Paraformaldehyde Addition Batch Addition of Paraformaldehyde Paraformaldehyde->Addition Catalyst NaOH Catalyst->Mixing Mixing->Addition Stirring Reaction1 Initial Reaction (30-40 min) Addition->Reaction1 Reaction2 Final Reaction (85-90°C, 90 min) Reaction1->Reaction2 ModifiedResin This compound Modified Phenolic Resin Reaction2->ModifiedResin

Caption: Workflow for the synthesis of this compound modified phenolic resin.

Efficacy in Drug Delivery: Liposomal Formulation

This compound (referred to as KW101 in some studies) has been investigated as a stabilizing agent in liposomal formulations of the anticancer drug docetaxel. These formulations aim to improve drug solubility, stability, and bioavailability.

Comparative Cytotoxicity Data

A study on a novel pegylated liposomal formulation of docetaxel containing a 3-n-pentadecylphenol derivative (KW101) demonstrated its efficacy against breast cancer cell lines. While specific IC50 values for direct comparison are not provided in the reviewed literature, the study reports that the liposomes with docetaxel and the this compound derivative showed:

  • Similar cytotoxicity to free docetaxel on MCF-7 and MDA-MB-231 breast cancer cell lines.

  • Higher toxicity in the drug-resistant NCI/ADR-RES cell line compared to free docetaxel[5].

Another review mentioned that docetaxel-containing liposomes prepared with hydrogenated soybean phosphatidylcholine (HSPC), 3-n-pentadecylphenol (KW101), and DSPE-PEG2000 exhibited higher cytotoxicity to MCF-7 cells compared to free docetaxel[6].

Conceptual Diagram of Liposomal Drug Delivery

G cluster_liposome Liposomal Formulation cluster_bilayer cluster_cell Cancer Cell Drug (Docetaxel) Drug (Docetaxel) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p8->p1 PDP This compound Cell MCF-7 Liposomal Formulation Liposomal Formulation Liposomal Formulation->Cell Drug Delivery

Caption: Conceptual diagram of a liposome containing a drug and this compound.

Antioxidant and Anticancer Potential

While the direct therapeutic efficacy of this compound as a standalone antioxidant or anticancer agent is not extensively documented with comparative quantitative data in the reviewed literature, its chemical structure as a phenolic lipid suggests potential in these areas. Phenolic compounds are known to exert antioxidant effects by scavenging free radicals.

Generalized Antioxidant Mechanism of Phenolic Compounds

G cluster_antioxidant Antioxidant Action Phenol Phenolic Compound (e.g., this compound) FreeRadical Free Radical (R•) StableRadical Stable Phenoxyl Radical Phenol->StableRadical Donates H• StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule Accepts H•

Caption: Generalized mechanism of free radical scavenging by a phenolic antioxidant.

References

Safety Operating Guide

Personal protective equipment for handling 3-Pentadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Pentadecylphenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Chemical Safety and Hazard Information

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. It is classified as an irritant to the eyes, skin, and respiratory tract.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2]

Physical and Chemical Properties

PropertyValue
Appearance Tan to brownish-purple crystals or white to gray to brown powder/lump[1]
Molecular Formula C₂₁H₃₆O[3]
Molecular Weight 304.51 g/mol [3]
Melting Point 49.0 to 53.0 °C
Boiling Point 232 °C at 8 mmHg
Flash Point > 110 °C (> 230 °F)[1][4]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place

GHS Hazard Statements

CodeStatement
H302Harmful if swallowed[2]
H312Harmful in contact with skin[2]
H315Causes skin irritation[2]
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound to minimize exposure risk.

Protection TypeSpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Fire/flame resistant and impervious clothing is recommended.[2]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1]

Operational Plan for Handling this compound

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and located within 10 seconds of the work area.[1][5]

  • Never work alone when handling this chemical.[5]

  • Keep the container tightly closed when not in use.[1]

2. Handling Procedure:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[2]

3. Storage:

  • Store in a tightly closed container.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Store locked up.[2]

4. Disposal Plan:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

  • Contaminated materials should be collected in suitable, closed containers for disposal.[2]

  • For trace contaminated items like pipette tips, collect them in a sealable container, which is then placed in a lined biomedical waste box for incineration.[6] Do not autoclave this waste.[6]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Skin Contact Get medical aid immediately.[1] Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash clothing before reuse.[1] For significant phenol exposure, rapid decontamination is critical. If available, use polyethylene glycol (PEG) 300 or 400 to wipe the affected area.[6]
Inhalation Remove from exposure and move to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Get medical aid.[1]
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[1] Get medical aid immediately.[1]

Spill Response Workflow

In the event of a spill, follow the established procedure to ensure safety and proper cleanup.

Spill_Response_Workflow Workflow for Handling a this compound Spill start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Ensure safety of personnel ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Protective Clothing) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Use absorbent material) ventilate->contain cleanup Clean Up Spill (Vacuum or sweep up material) contain->cleanup dispose Place in a Suitable, Labeled Disposal Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: A flowchart outlining the step-by-step procedure for safely managing a this compound spill.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentadecylphenol
Reactant of Route 2
Reactant of Route 2
3-Pentadecylphenol

試験管内研究製品の免責事項と情報

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